Calcitonin-rat
Description
Structure
2D Structure
Properties
IUPAC Name |
4-[[1-[[4-amino-1-[[6-amino-1-[[1-[[1-[[1-[[1-[2-[[5-amino-1-[[1-[[1-[[1-[[2-[[1-[[2-[[1-(2-carbamoylpyrrolidin-1-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[[5-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[22-amino-16-(2-amino-2-oxoethyl)-7-(1-hydroxyethyl)-10-(hydroxymethyl)-13-(2-methylpropyl)-6,9,12,15,18,21-hexaoxo-1,2-dithia-5,8,11,14,17,20-hexazacyclotricosane-4-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C148H228N40O46S3/c1-18-73(10)115(141(227)160-63-111(203)180-114(72(8)9)140(226)159-60-109(201)162-74(11)147(233)187-46-27-34-103(187)121(155)207)182-136(222)101(65-190)178-145(231)119(78(15)194)183-127(213)88(41-43-106(152)198)166-139(225)104-35-28-47-188(104)148(234)99(54-81-31-23-20-24-32-81)176-144(230)118(77(14)193)185-135(221)95(55-83-59-156-68-161-83)172-130(216)93(52-80-29-21-19-22-30-80)171-124(210)86(33-25-26-45-149)164-132(218)97(57-108(154)200)173-128(214)91(50-70(4)5)170-133(219)98(58-113(205)206)174-125(211)87(40-42-105(151)197)167-143(229)117(76(13)192)184-134(220)94(53-82-36-38-84(196)39-37-82)175-142(228)116(75(12)191)181-112(204)62-158-123(209)90(49-69(2)3)168-126(212)89(44-48-235-17)165-138(224)102-67-237-236-66-85(150)122(208)157-61-110(202)163-96(56-107(153)199)131(217)169-92(51-71(6)7)129(215)177-100(64-189)137(223)186-120(79(16)195)146(232)179-102/h19-24,29-32,36-39,59,68-79,85-104,114-120,189-196H,18,25-28,33-35,40-58,60-67,149-150H2,1-17H3,(H2,151,197)(H2,152,198)(H2,153,199)(H2,154,200)(H2,155,207)(H,156,161)(H,157,208)(H,158,209)(H,159,226)(H,160,227)(H,162,201)(H,163,202)(H,164,218)(H,165,224)(H,166,225)(H,167,229)(H,168,212)(H,169,217)(H,170,219)(H,171,210)(H,172,216)(H,173,214)(H,174,211)(H,175,228)(H,176,230)(H,177,215)(H,178,231)(H,179,232)(H,180,203)(H,181,204)(H,182,222)(H,183,213)(H,184,220)(H,185,221)(H,186,223)(H,205,206) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URGZBUPIVSHGEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)NC(C(C)C)C(=O)NCC(=O)NC(C)C(=O)N1CCCC1C(=O)N)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)O)NC(=O)C(CC4=CN=CN4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)O)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CCSC)NC(=O)C7CSSCC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N7)C(C)O)CO)CC(C)C)CC(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C148H228N40O46S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90583175 | |
| Record name | PUBCHEM_16133000 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90583175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
3399.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
11118-25-5 | |
| Record name | PUBCHEM_16133000 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90583175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Biology and Biosynthesis of Calcitonin Rat
Calcitonin Gene (CALCA) Structure and Organization in Rats
The rat CALCA gene is a well-studied model for alternative splicing and contains six exons separated by five introns. frontiersin.orgoup.comjci.org The differential processing of the primary transcript from this gene in a tissue-specific manner is a key determinant of the final peptide product.
In the thyroidal C-cells of rats, the primary transcript is spliced to include exons 1, 2, 3, and 4. frontiersin.orgoup.com This process generates the mRNA that encodes for calcitonin. Conversely, in neuronal tissues, a different splicing pathway predominates, where exons 1, 2, and 3 are joined with exons 5 and 6, leading to the production of calcitonin gene-related peptide (CGRP) mRNA. frontiersin.orgoup.com This alternative splicing is facilitated by the presence of two distinct polyadenylation signals located at the 3' ends of exon 4 and exon 6. frontiersin.orgoup.com
The selection of either the calcitonin or CGRP pathway is a highly regulated process. In thyroid C-cells, over 98% of the mature mRNA from the CALCA gene is directed towards calcitonin production. jci.org In contrast, neuronal cells process approximately 99% of the transcripts into CGRP mRNA. bioscientifica.com
Table 1: Exon Composition of Rat CALCA Gene Transcripts
| Final mRNA Product | Exon Composition | Primary Tissue of Expression |
| Calcitonin (CT) | Exons 1, 2, 3, 4 | Thyroid C-cells |
| Calcitonin Gene-Related Peptide (CGRP) | Exons 1, 2, 3, 5, 6 | Neuronal Tissues |
Transcriptional Regulation of CALCA Gene Expression in Rat Tissues
The expression of the rat CALCA gene is under the control of various hormonal and dietary factors. These regulatory mechanisms primarily influence the rate of transcription of the gene, thereby affecting the levels of calcitonin and CGRP produced.
Influence of 1,25-Dihydroxyvitamin D3
In vivo studies in rats have demonstrated that 1,25-dihydroxyvitamin D3, the active form of vitamin D, exerts a significant regulatory effect on CALCA gene expression. thieme-connect.com Administration of 1,25-dihydroxyvitamin D3 leads to a marked decrease in calcitonin mRNA levels in the thyroid. thieme-connect.com Nuclear transcript experiments have confirmed that this inhibitory effect occurs at the transcriptional level. thieme-connect.com This hormonal regulation highlights a key feedback loop in calcium homeostasis.
Estrogenic Regulation
Estrogens have been shown to play a stimulatory role in the regulation of the rat CALCA gene. thieme-connect.com In ovariectomized rats, the administration of estradiol (B170435) resulted in a notable increase in calcitonin mRNA levels. thieme-connect.com Further research has identified the presence of estrogen receptors in the thyroid C-cells, providing a direct mechanism for this hormonal influence. thieme-connect.com This suggests that estrogens can directly act on C-cells to upregulate the transcription of the CALCA gene.
Role of Serum Calcium Levels on mRNA Expression
While serum calcium is the primary stimulus for the secretion of calcitonin peptide, it does not appear to regulate the transcription of the CALCA gene in rats. thieme-connect.comnih.gov Studies involving both acute and chronic alterations in serum calcium levels, including hypercalcemia and hypocalcemia, have shown no significant changes in calcitonin mRNA levels in the thyroid. oup.comnih.govoup.com This indicates that the regulation of calcitonin production by calcium occurs primarily at the level of peptide secretion rather than gene expression.
Dietary Modulation and Food Restriction Effects
Dietary factors, particularly food restriction, have been found to modulate calcitonin levels and CALCA gene expression in rats. nih.gov Aging in rats is associated with an increase in serum calcitonin, and this rise is significantly suppressed by food restriction. nih.govnih.gov This effect is attributed to a reduction in thyroidal calcitonin pools and a modulation of CALCA gene expression. nih.gov Food restriction appears to decrease the age-related increase in calcitonin levels by influencing the transcription of the gene. nih.gov Interestingly, some studies suggest that certain dietary components may influence CGRP secretion by disrupting calcium signaling. mdpi.com
Table 2: Summary of Transcriptional Regulators of Rat CALCA Gene
| Regulator | Effect on Calcitonin mRNA Levels | Mechanism |
| 1,25-Dihydroxyvitamin D3 | Decrease | Transcriptional Inhibition |
| Estrogens | Increase | Transcriptional Activation |
| Serum Calcium | No significant effect | Regulation at the level of secretion |
| Food Restriction | Decrease (in aging rats) | Modulation of gene expression and reduced thyroidal pools |
Post-Translational Processing and Maturation of Calcitonin-rat and CGRP
Following the alternative splicing of the CALCA gene transcript and translation into a precursor protein, a series of post-translational modifications are necessary to produce the biologically active calcitonin and CGRP peptides. frontiersin.orgbioscientifica.com The primary translation product is a polyprotein that undergoes proteolytic cleavage to yield the mature hormones. google.comgenecards.org
For rat calcitonin, these modifications are crucial for its function. The process includes the formation of a disulfide bridge between cysteine residues at positions 1 and 7 of the peptide chain. guidetopharmacology.org Additionally, the C-terminal proline residue is amidated. guidetopharmacology.org Another key modification in rat calcitonin is the N-linked glycosylation of the asparagine residue at the third position. guidetopharmacology.org
Similarly, the CGRP precursor protein undergoes post-translational cleavage to generate the mature 37-amino acid CGRP peptide. frontiersin.org This mature peptide is then packaged into vesicles for release. frontiersin.org
Table 3: Post-Translational Modifications of Rat Calcitonin
| Modification | Location/Residue |
| Disulfide Bridge | Between Cys-1 and Cys-7 |
| C-terminal Amidation | Proline residue |
| N-linked Glycosylation | Asparagine-3 |
Proteolytic Cleavage
Calcitonin is synthesized as part of a larger precursor protein, pre-procalcitonin. Following the removal of a 25-amino acid signal peptide, the resulting 116-amino acid prohormone, procalcitonin (B1506340) (ProCT), undergoes proteolytic cleavage to yield the mature calcitonin peptide and two flanking peptides. oup.comhytest.fihytest.fi This process is essential for the generation of the biologically active hormone.
The structure of rat procalcitonin consists of three main domains: a 57-amino acid N-terminal procalcitonin cleavage peptide (N-proCT), the 32-amino acid calcitonin sequence, and a 21-amino acid C-terminal procalcitonin cleavage peptide (C-proCT), also known as katacalcin. oup.comdoi.org The cleavage of procalcitonin occurs at specific sites marked by pairs of basic amino acids, a common feature in the processing of prohormones. pnas.org The enzymes responsible for this cleavage are prohormone convertases, such as furin, PC1/3, and PC2, which are endopeptidases that recognize and cleave at these polybasic sites. nih.gov
The processing of rat procalcitonin can be summarized as follows:
Initial Cleavage of Pre-procalcitonin: The process begins with the cleavage of the signal peptide from pre-procalcitonin, resulting in the 116-amino acid procalcitonin molecule. hytest.fi
Excision of Calcitonin: Procalcitonin is then cleaved at dibasic sites to release the mature calcitonin peptide, N-proCT, and katacalcin. oup.com
| Precursor/Intermediate | Cleavage Site | Resulting Peptides | Enzymes (Putative) |
|---|---|---|---|
| Pre-procalcitonin | Signal peptide cleavage site | Procalcitonin (116 aa) | Signal peptidase |
| Procalcitonin | Polybasic cleavage sites flanking calcitonin | N-proCT (57 aa), Calcitonin (32 aa), Katacalcin (21 aa) | Prohormone Convertases (e.g., Furin, PC1/3, PC2) |
Alternative Splicing and Isoform Generation
The gene encoding calcitonin in the rat, known as the Calcitonin/Calcitonin Gene-Related Peptide (CALCA) gene, is a prime example of alternative RNA splicing leading to tissue-specific peptide production. bioscientifica.comoup.com The rat CALCA gene is composed of six exons. The splicing pathway determines whether calcitonin or CGRP mRNA is produced. mdpi.com
In the thyroid C-cells, the primary transcript is processed to include exons 1, 2, 3, and 4, resulting in the formation of calcitonin mRNA. mdpi.com Conversely, in neuronal cells, a different splicing pattern occurs where exons 1, 2, and 3 are joined to exons 5 and 6, leading to the production of CGRP mRNA. mdpi.com This differential splicing is regulated by a complex interplay of cis-acting RNA sequences and trans-acting splicing factors.
Key regulatory elements include:
Exonic Splicing Enhancers (ESEs): These are sequences within exons that promote the inclusion of that exon in the final mRNA. An ESE has been identified within exon 4 of the calcitonin gene, which is crucial for its inclusion in thyroid C-cells. bioscientifica.com
Intronic Splicing Enhancers (ISEs) and Silencers (ISSs): These sequences within introns can either promote or inhibit the recognition of nearby splice sites. mdpi.com
GCATG repeats: These pentameric repeats are found near the 3' splice site of the calcitonin-specific exon and are involved in enhancing its inclusion. pnas.org
Several trans-acting factors have been identified that bind to these regulatory sequences to control the splicing outcome. These proteins are often expressed in a tissue-specific manner, thereby directing the appropriate splicing choice.
| Trans-acting Factor | Binding Site/Region | Function in Calcitonin/CGRP Splicing |
|---|---|---|
| SRp55 | Exonic Splice Enhancer (ESE) in exon 4 | Promotes calcitonin-specific splicing. bioscientifica.com |
| Human transformer 2β (hTra2β) | Exonic Splice Enhancer (ESE) in exon 4 | Required for calcitonin splicing in vitro. bioscientifica.com |
| Splicing Factor 1 (SF1) | Promotes CGRP pre-mRNA splicing. mdpi.com | Inhibits calcitonin splicing, promotes CGRP splicing. mdpi.com |
| N protein | Hypothesized to be involved in CGRP splicing choice | Found not to be required for CGRP splicing. nih.gov |
Post-Translational Modifications of Receptors and Peptides
Following translation, both the calcitonin peptide and its receptor undergo several post-translational modifications (PTMs) that are critical for their structure and function.
Calcitonin Peptide:
Amidation: The C-terminus of the mature 32-amino acid calcitonin peptide is amidated. This modification is crucial for its biological activity. oup.com
Disulfide Bridge: A disulfide bridge forms between the cysteine residues at positions 1 and 7, creating a seven-amino-acid ring structure at the N-terminus, which is also essential for its function. oup.com
Calcitonin Receptor (CTR):
The rat calcitonin receptor is a G-protein coupled receptor that can also exist in different isoforms due to alternative splicing and undergoes several PTMs.
Receptor Isoforms: Two major isoforms of the rat CTR have been identified, C1a and C1b. nih.govnih.gov The C1b isoform contains a 37-amino acid insert in the second extracellular domain, which alters its ligand-binding properties. nih.govnih.gov The C1a isoform is found in both the brain and peripheral tissues, while the C1b isoform is predominantly expressed in the brain. nih.gov
Glycosylation: The calcitonin receptor is an N-linked glycoprotein. oup.com Glycosylation of the receptor, particularly within its extracellular N-terminus, has been shown to be important for its proper folding, insertion into the cell membrane, and can influence ligand binding affinity. nih.govoup.com However, studies have also shown that while glycosylation is important, it may not be the primary determinant of ligand-binding selectivity. researchgate.net
Dimerization and RAMPs: The calcitonin receptor can form homodimers and also heterodimerize with Receptor Activity-Modifying Proteins (RAMPs). The association with different RAMPs (RAMP1, RAMP2, or RAMP3) generates receptors with distinct pharmacological properties, allowing the CTR to function as a receptor for other peptides like amylin. thermofisher.comuniprot.org
| Molecule | Modification | Functional Significance |
|---|---|---|
| Calcitonin Peptide | C-terminal amidation | Essential for biological activity. oup.com |
| Calcitonin Peptide | N-terminal disulfide bridge (Cys1-Cys7) | Essential for biological activity and proper conformation. oup.com |
| Calcitonin Receptor | N-linked glycosylation | Affects receptor folding, membrane insertion, and can modulate ligand affinity. nih.govoup.com |
| Calcitonin Receptor | Dimerization (homo- and heterodimerization) | Creates receptor diversity and alters signaling properties. |
| Calcitonin Receptor | Association with RAMPs | Generates receptors for other ligands like amylin. thermofisher.comuniprot.org |
Calcitonin Receptor Systems and Ligand Interactions in Rats
Calcitonin Receptor (CALCR) in Rat: Gene and Protein Characteristics
The calcitonin receptor (CALCR), encoded by the Calcr gene in rats, is a key protein involved in calcium homeostasis and the regulation of bone metabolism. plos.orguniprot.org As a member of the G protein-coupled receptor 2 family, CALCR is activated by the peptide hormone calcitonin. uniprot.orgsinobiological.com Upon ligand binding, the receptor undergoes a conformational change that triggers intracellular signaling cascades, primarily through the activation of adenylyl cyclase and the subsequent increase in cyclic AMP (cAMP). uniprot.orgnih.gov The rat CALCR protein consists of 516 amino acids and has a molecular mass of approximately 60.3 kDa. sinobiological.com It is expressed in a variety of tissues, including the kidney, osteoclasts, and throughout the central and peripheral nervous systems. plos.orgmybiosource.commedchemexpress.eu
| Feature | Description | Source(s) |
| Gene | Calcr | uniprot.org |
| Protein | Calcitonin Receptor (CT-R) | uniprot.org |
| Family | G protein-coupled receptor 2 (GPCR) | uniprot.orgsinobiological.com |
| Rat Protein Size | 516 amino acids | sinobiological.com |
| Rat Protein Mass | ~60.3 kDa | sinobiological.com |
| Primary Function | Calcium homeostasis, bone metabolism | plos.org |
| Signaling Pathway | G protein-mediated activation of adenylyl cyclase | uniprot.orgnih.gov |
| Key Expression Sites | Kidney, Brain, Osteoclasts | plos.orgmybiosource.commedchemexpress.eu |
In rats, the Calcr gene undergoes alternative splicing to produce two primary receptor isoforms, designated C1a and C1b. uniprot.orgnih.gov These isoforms are structurally identical, with the exception of a 16-amino acid insert within the first intracellular domain of the C1b isoform. sinobiological.comnih.gov This seemingly minor structural variation leads to significant functional differences, particularly in ligand binding kinetics and recognition. nih.gov The C1a isoform, which lacks the insert, is the more prevalently expressed variant in rat tissues. nih.gov Despite their differences in extracellular domains, both C1a and C1b isoforms can be identified by antibodies that target the common cytoplasmic domain. mybiosource.com
The pharmacological profile of the rat calcitonin receptor is not static; it can be significantly modified through interaction with a family of single-transmembrane accessory proteins known as Receptor Activity Modifying Proteins (RAMPs). guidetopharmacology.orgplos.orgresearchgate.net When CALCR co-expresses and forms a heterodimer with one of the three RAMPs (RAMP1, RAMP2, or RAMP3), it generates distinct amylin receptor subtypes (AMY₁, AMY₂, and AMY₃, respectively). plos.orguniprot.orgresearchgate.net These RAMPs act as molecular chaperones, facilitating receptor trafficking to the cell surface, and as pharmacological switches that alter the receptor's ligand selectivity. researchgate.netoup.com For example, the association of CALCR with a RAMP is essential for conferring a high-affinity binding site for the peptide amylin, a ligand for which CALCR alone has a lower affinity. plos.orgresearchgate.net This interaction allows the receptor complexes to be activated by amylin and calcitonin gene-related peptide (CGRP) in addition to calcitonin. uniprot.org
| Receptor Complex | Components | Primary Ligand Specificity | Source(s) |
| Calcitonin Receptor | CALCR | Calcitonin | uniprot.org |
| Amylin 1 Receptor (AMY₁) | CALCR + RAMP1 | Amylin, CGRP | plos.orguniprot.orgfrontiersin.org |
| Amylin 2 Receptor (AMY₂) | CALCR + RAMP2 | Amylin | plos.orguniprot.org |
| Amylin 3 Receptor (AMY₃) | CALCR + RAMP3 | Amylin | plos.orguniprot.org |
Calcitonin Gene-Related Peptide Receptor (CGRPR) in Rat
The receptor for calcitonin gene-related peptide (CGRP) in rats is a heteromeric complex rather than a single protein. guidetopharmacology.orgoup.com The canonical CGRP receptor is formed by the association of the Calcitonin Receptor-Like Receptor (CRLR) with RAMP1. oup.comuniprot.org This specific combination is sometimes referred to as the CGRP-A receptor. oup.comoup.com There is evidence suggesting the existence of CGRP receptor subtypes in rats, as demonstrated by ligand binding studies in the adrenal cortex which identified two distinct CGRP binding sites with high (Kd ~0.1 nM) and low (Kd ~37 nM) affinities. nih.gov CGRP receptors are found in high concentrations in the rat cardiovascular system, particularly in peripheral and mesenteric arteries, and are widely distributed throughout the brain, implicating CGRP in the regulation of vascular tone and diverse neurological functions. nih.govnih.govnih.gov
Calcitonin Receptor-Like Receptor (CRLR), also known as CALCRL, is a GPCR that on its own does not bind any known endogenous ligands with high affinity. guidetopharmacology.orguniprot.org Its function is entirely dependent on its association with a RAMP. uniprot.orgnih.gov RAMPs are indispensable for chaperoning CRLR from the endoplasmic reticulum to the plasma membrane, where it can form a functional receptor. researchgate.netoup.com The specific RAMP partner dictates the ligand specificity of the resulting receptor complex. uniprot.org
CRLR + RAMP1: Forms the high-affinity CGRP receptor. oup.comuniprot.orgtcdb.org
CRLR + RAMP2 or RAMP3: Forms receptors for the vasodilator peptide adrenomedullin (B612762). oup.comuniprot.orgportlandpress.com
This modular system allows for a diversity of physiological responses from a limited number of protein components.
Ligand Binding Kinetics and Specificity in Rat Systems
The interaction between calcitonin-family peptides and their receptors in rats is characterized by a high degree of specificity, which is determined by the precise composition of the receptor complex, including the specific CALCR isoform and the associated RAMP. guidetopharmacology.orgnih.gov
The two splice variants of the rat CALCR, C1a and C1b, exhibit markedly different binding properties. nih.gov The binding of salmon calcitonin (sCT), a potent agonist, to the C1a isoform is characterized by high affinity and is essentially irreversible, with slow dissociation kinetics. nih.govbioscientifica.com In contrast, sCT binds to the C1b isoform with lower affinity and dissociates rapidly and completely. nih.gov
For the more common C1a receptor, the rank order of binding affinity for different calcitonin peptides is generally salmon CT > pig CT > human CT. nih.gov Notably, human and rat calcitonin are poor competitors for sCT binding at the C1b isoform. nih.gov The near-irreversible binding of sCT to the C1a receptor is not dependent on G protein coupling but is an intrinsic property related to the N-terminal structure of the sCT peptide itself. bioscientifica.com In stark contrast, human calcitonin (hCT) binding is readily and completely reversible at the rat C1a receptor. bioscientifica.com
| Receptor Isoform | Ligand | Dissociation Constant (Kd) | Binding/Dissociation Characteristics | Source(s) |
| Rat C1a | Salmon Calcitonin | ~0.5 nM | High affinity, slow and incomplete dissociation (nearly irreversible) | nih.govbioscientifica.com |
| Rat C1a | Human Calcitonin | Lower affinity than sCT | Rapid and complete dissociation | nih.govbioscientifica.com |
| Rat C1b | Salmon Calcitonin | ~23 nM | Lower affinity, rapid and complete dissociation | nih.gov |
| Rat C1b | Human/Rat Calcitonin | Very low affinity | Fails to effectively compete with sCT | nih.gov |
CGRP Ligand Binding
Calcitonin gene-related peptide (CGRP) is a 37-amino acid neuropeptide that demonstrates significant binding to specific receptor subtypes in various rat tissues. oup.comoup.com The CGRP receptor is formed by the association of CRLR with RAMP1. nih.govfrontiersin.org In the rat adrenal cortex, two distinct populations of CGRP binding sites have been identified, one with a high affinity (Kd of 0.1 nM) and another with a lower affinity (Kd of 37 nM). nih.gov Studies on rat uterine tissue have also revealed high-affinity CGRP receptors with a Kd of 1.8 x 10⁻⁹ M. acs.org
In the rat central nervous system and peripheral tissues like the liver and spleen, a single class of high-affinity binding sites for human α-CGRP has been identified. oup.com Competition binding studies in these tissues show a consistent rank order of potency for displacing labeled CGRP: rat α-CGRP is approximately equal to human α-CGRP and human β-CGRP, followed by the antagonist α-hCGRP(8-37), and then other related peptides like human amylin and salmon calcitonin. oup.com The CGRP receptor system is crucial for various physiological processes, including vasodilation. pa2online.org
Amylin and Adrenomedullin Binding to Calcitonin Family Receptors
Amylin and adrenomedullin (AM) are other key ligands that interact with the calcitonin receptor family. Amylin receptors (AMY) are formed when the calcitonin receptor (CTR) complexes with one of the three RAMPs (RAMP1, RAMP2, or RAMP3), creating AMY₁, AMY₂, and AMY₃ receptors, respectively. researchgate.net Rat amylin demonstrates high affinity for AMY₁ and AMY₃ receptors. uzh.ch While amylin can cross-react with CGRP receptors in rat uterine tissue, its affinity is significantly lower than that of CGRP itself. acs.org
Adrenomedullin receptors are typically formed by the combination of CRLR with RAMP2 or RAMP3. guidetopharmacology.orgnih.gov Adrenomedullin can also bind to CGRP receptors, but its primary receptors are distinct. nih.gov For instance, Rat-2 fibroblasts exhibit specific high-affinity binding for rat adrenomedullin (Kd = 0.43 nM) but show no specific binding for CGRP. portlandpress.com In rat uterine membranes, high-affinity AM receptors have a Kd of 8 x 10⁻⁹ M. acs.org Furthermore, receptors for both adrenomedullin and amylin have been identified in the insulin-producing beta-cells of rat islets of Langerhans, suggesting a role in regulating insulin (B600854) secretion. nih.govoup.com
Influence of Receptor Isoforms on Ligand Recognition
In rats, the calcitonin receptor exists in at least two isoforms, C1a and C1b, which differ by a 37-amino acid insert in the second extracellular domain of the C1b isoform. nih.govnih.gov This structural difference significantly alters ligand recognition. nih.govnih.gov
The C1a isoform, found in both the brain and peripheral tissues, displays high affinity for salmon calcitonin (sCT) (Kd, 0.5 +/- 1.3 nM) and slightly lower affinity for porcine CT. nih.govnih.gov In contrast, the C1b isoform, predominantly expressed in the brain, has a lower affinity for sCT (Kd, 23 +/- 2 nM) and demonstrates negligible affinity for human and rat calcitonin at concentrations up to 1 µM. nih.govnih.gov This indicates that the extracellular modification in the C1b isoform leads to distinct binding kinetics and ligand preferences without altering the ability to generate multiple second messengers. nih.gov
Table 1: Ligand Binding Affinities (Kd) for Rat Calcitonin Receptor Isoforms
| Receptor Isoform | Ligand | Dissociation Constant (Kd) |
| C1a | Salmon Calcitonin (sCT) | 0.5 +/- 1.3 nM nih.gov |
| C1b | Salmon Calcitonin (sCT) | 23 +/- 2 nM nih.gov |
| C1b | Human/Rat Calcitonin | Negligible affinity at 1 µM nih.gov |
This table summarizes the differing binding affinities of salmon calcitonin for the two primary rat calcitonin receptor isoforms, C1a and C1b, highlighting the impact of the isoform structure on ligand recognition.
Regulation of Calcitonin Receptor Expression and Affinity in Rats
The expression and binding affinity of calcitonin receptors in rats are subject to complex regulation by various factors, including cell surface antigens, hormones, and age.
Cell Surface Antigens Regulating Receptor Function (e.g., Kat1 Antigen on Osteoclasts)
A unique cell-surface molecule, designated Kat1 antigen, has been identified on rat osteoclasts and plays a significant role in regulating calcitonin receptor function. nih.gov This antigen is not the calcitonin receptor itself but appears to modulate its activity. nih.gov Studies using a monoclonal antibody against the Kat1 antigen (mAb Kat1) have shown that it significantly increases the binding affinity of the calcitonin receptor on osteoclast-like cells without changing the total number of receptors. nih.gov
This enhanced affinity translates to increased sensitivity to calcitonin. For example, in the presence of mAb Kat1, a much lower concentration of calcitonin (0.1 ng/ml) is required to inhibit osteoclast differentiation, compared to the higher concentration (10 ng/ml) needed in its absence. nih.gov The Kat1 antigen is also implicated in the function of adrenomedullin receptors on osteoclast precursors. researchgate.netresearchgate.net The presence of this regulatory protein highlights a mechanism for fine-tuning the cellular response to calcitonin and related peptides in bone remodeling. nih.govum.esnih.gov
Hormonal Regulation of Receptor Expression (e.g., Progesterone (B1679170), Estrogen)
The expression of calcitonin and its receptors in rats is significantly influenced by the steroid hormones progesterone and estrogen. In the rat uterus, calcitonin expression is induced during mid-to-late pregnancy under the control of progesterone. nih.gov Conversely, estrogen administration rapidly reduces calcitonin expression. nih.gov
Similarly, the expression of CGRP receptors (composed of CRLR and RAMP1) in the rat placenta and uterus is stimulated by progesterone and inhibited by estrogen. nih.govpsu.edu In ovariectomized rats, progesterone treatment leads to significant increases in the mRNA levels of CRLR, RAMP1, and RAMP2 in the uterus, while estradiol (B170435) treatment decreases the expression of all receptor components (CRLR, RAMP1, RAMP2, and RAMP3). nih.gov In the anterior pituitary gland of female rats, estrogen acts as a potent inhibitor of calcitonin gene expression, whereas progesterone has a stimulatory effect. oup.com These findings demonstrate that progesterone and estrogen exert opposing regulatory effects on the expression of calcitonin and its related peptide receptors in reproductive tissues. nih.govnih.govpsu.eduoup.com A combination of estrogen, progesterone, and testosterone (B1683101) has been shown to produce the highest increase in CGRP mRNA expression in the vaginal mucosa of ovarectomized rats. biomedpharmajournal.org
Table 2: Hormonal Regulation of Calcitonin and CGRP Receptor Components in Rat Tissues
| Hormone | Tissue | Target Gene/Receptor | Effect on Expression |
| Progesterone | Uterus | Calcitonin | Stimulation nih.gov |
| Estrogen | Uterus | Calcitonin | Inhibition nih.gov |
| Progesterone | Placenta/Uterus | CGRP Receptor (CRLR/RAMP1) | Stimulation nih.govpsu.edu |
| Estrogen | Placenta/Uterus | CGRP Receptor (CRLR/RAMP1) | Inhibition nih.govpsu.edu |
| Progesterone | Anterior Pituitary | Calcitonin | Stimulation oup.com |
| Estrogen | Anterior Pituitary | Calcitonin | Inhibition oup.com |
This table illustrates the regulatory effects of progesterone and estrogen on the expression of calcitonin and CGRP receptor components in various rat tissues.
Age-Related Changes in Receptor Expression
The expression of calcitonin family receptors undergoes significant changes with age in rats. In sensory ganglia, the number of CGRP-containing neurons is highest shortly after birth and decreases with aging. nih.gov In the context of vascular function, the response to CGRP-induced vasodilation in rat basilar arteries is impaired in aged (72-week-old) rats compared to younger rats, which is associated with a significant increase in the protein levels of the CGRP receptor components, CRLR and RAMP1. pa2online.org
In osteocytes, the expression of calcitonin receptor (Calcr) mRNA declines as rats age. bioscientifica.com While readily detectable in osteocytes from young (3-week-old) animals, Calcr levels become undetectable in the long bones of 49-week-old animals. bioscientifica.com This suggests that the physiological relevance of osteocyte responses to calcitonin is most prominent in younger rodents. bioscientifica.com Furthermore, age-related changes in the expression of adrenomedullin and its receptor components have been observed in the male reproductive system of the rat, with varied patterns across different tissues like the testis, prostate, and seminal vesicle. oup.com
Subcellular Localization of Receptor Expression
The calcitonin receptor (CTR) in the rat is a G protein-coupled receptor (GPCR) whose cellular location is critical to its function in various tissues. uniprot.orgbio-rad-antibodies.com Its expression is not static, with dynamic trafficking between the cell surface and intracellular compartments regulating signal transduction. The primary location for a functional receptor is the plasma membrane, but its distribution within polarized cells and its internalization upon ligand binding are key aspects of its biology.
Initial studies identified specific, high-affinity binding sites for calcitonin on the plasma membrane fractions of target cells. pnas.org In the rat, the calcitonin receptor is known to be expressed on osteoclasts, in the kidney, and throughout the central nervous system. bio-rad-antibodies.comoup.comnih.gov The receptor's localization can be highly specific, often restricted to particular domains of the cell membrane, such as the basolateral surface in polarized kidney cells. physiology.org
Upon binding to its ligand, calcitonin, the receptor-ligand complex is internalized into the cell. jst.go.jp This process of endocytosis serves to attenuate signaling but can also initiate signaling from intracellular compartments like endosomes. uniprot.orgpnas.org The trafficking and surface expression of the receptor are complex processes, influenced by interacting proteins such as Receptor Activity-Modifying Proteins (RAMPs). tcdb.orgresearchgate.net
Table 1: Subcellular Localization of Calcitonin Receptor (CTR) and Calcitonin Receptor-Like Receptor (CLR) in Rat Tissues
| Tissue/Cell Type | Primary Localization | Intracellular Localization | Method of Detection | Reference(s) |
|---|---|---|---|---|
| Osteoclasts | Apical Plasma Membrane, Ruffled Border | Endosomes (following activation) | Autoradiography, Electron Microscopy, Immunofluorescence | jst.go.jpnih.govjci.org |
| Kidney | Basolateral Plasma Membrane (Distal Tubule), Outer Medulla, Cortex | - | Autoradiography, Immunohistochemistry | nih.govphysiology.orgpnas.org |
| Brain (General) | Plasma Membrane, Axon, Neuronal Cell Body | Cytoplasm, Endoplasmic Reticulum, Endosome, Lysosome | Autoradiography, in situ Hybridization, Immunohistochemistry | uniprot.orgoup.comuniprot.orgguidetopharmacology.org |
| - Hypothalamus | High density on cell membranes | - | Radioligand Binding | oup.com |
| - Trigeminal Ganglia | Neuronal Cell Bodies | - | Immunohistochemistry | frontiersin.org |
| Placenta (CLR) | Endothelial Cells, Smooth Muscle Cells, Trophoblastic Giant Cells | - | Immunofluorescence | oup.com |
| Gastric Mucosa (CLR) | D cells in Pyloric Glands | - | in situ Hybridization | capes.gov.br |
| Vascular Smooth Muscle (CLR) | Plasma Membrane (Caveolae) | Cytoplasm (following activation) | Western Blotting, Confocal Microscopy | cdnsciencepub.com |
Detailed Research Findings
Localization in Osteoclasts: In rats, osteoclasts are the principal target for calcitonin in bone. jci.org These cells exhibit an abundance of high-affinity calcitonin receptors on their cell surface. jci.org Autoradiographic studies have demonstrated that these receptors are concentrated on the osteoclast cell membrane. nih.gov Following administration of calcitonin, scanning electron microscopy reveals significant cytoskeletal rearrangement, and the receptors are internalized. jst.go.jp This process involves the selective internalization of the apical plasma membrane, which is in contact with the bone surface. jst.go.jp
Localization in the Kidney: The kidney is another major target organ for calcitonin. In the rat kidney, calcitonin receptors are heterogeneously distributed. nih.govpnas.org Autoradiography using radiolabeled salmon calcitonin has shown high densities of binding sites in the superficial layer of the cortex and the outer medulla. nih.govpnas.org In the polarized epithelial cells of the distal nephron, the human calcitonin receptor, when expressed in a cell model, is targeted directly to the basolateral surface. physiology.org This localization is crucial for the receptor to interact with blood-borne calcitonin. physiology.org
Localization in the Central Nervous System: Specific and saturable binding sites for calcitonin are widely distributed throughout the central nervous system of the rat. oup.com The highest concentration of these receptors is found in the hypothalamus, with intermediate levels in the pons-midbrain and medulla. oup.com Immunohistochemical mapping has identified CTR-like immunoreactivity in the cell bodies of neurons in the trigeminal ganglia. frontiersin.org UniProt database annotations for the rat calcitonin receptor specify its presence in the axon, neuronal cell body, and plasma membrane, as well as intracellularly in the cytoplasm, endoplasmic reticulum, endosomes, and lysosomes. uniprot.orguniprot.org
Agonist-Induced Internalization and Intracellular Trafficking: Like many GPCRs, the calcitonin receptor undergoes agonist-induced endocytosis. pnas.org The calcitonin receptor-like receptor (CLR), which forms the receptor for calcitonin gene-related peptide (CGRP), traffics from the plasma membrane to early endosomes upon CGRP stimulation. pnas.org This internalization is dependent on clathrin and dynamin. pnas.org In vascular smooth muscle cells, the subcellular distribution of CLR is associated with caveolin-1 (B1176169) in plasma membrane caveolae. cdnsciencepub.com CGRP treatment leads to a decrease in CLR at the membrane and an increase in the intracellular cytoplasm fraction, a process that can be blocked by disrupting caveolae. cdnsciencepub.com The C-terminal tail of the receptor plays a significant role in its transport to the cell surface. oup.com Furthermore, receptor activity-modifying proteins (RAMPs) are essential for transporting the CLR to the plasma membrane. tcdb.orgresearchgate.net
Intracellular Signal Transduction Pathways in Response to Calcitonin Rat
G Protein-Coupled Signaling
The calcitonin receptor (CTR) in rats is a classic G protein-coupled receptor (GPCR). uniprot.orgebi.ac.uk Upon ligand binding, the receptor undergoes a conformational change that activates associated heterotrimeric G proteins. uniprot.org This activation triggers the dissociation of the G protein subunits (α and βγ), which then modulate the activity of various downstream effector enzymes and ion channels. uniprot.orgebi.ac.uk The predominant signaling pathway activated by the calcitonin-rat receptor is the adenylyl cyclase pathway through Gs proteins. ebi.ac.uk However, evidence also suggests that the receptor can couple to other G proteins, leading to the activation of alternative signaling cascades. bioscientifica.com
The calcitonin receptor can also interact with receptor-activity-modifying proteins (RAMPs) to form different receptor complexes, which can be activated by other peptides like amylin and calcitonin gene-related peptide (CGRP). uniprot.org This interaction diversifies the signaling potential of the receptor.
Cyclic Adenosine (B11128) Monophosphate (cAMP) Generation
A primary and well-established consequence of this compound receptor activation is the stimulation of adenylyl cyclase, leading to the generation of cyclic adenosine monophosphate (cAMP). ebi.ac.ukabcam.com This process is mediated by the Gαs subunit of the G protein. mdpi.com The produced cAMP acts as a second messenger, initiating a downstream signaling cascade. mdpi.comoup.com
Studies in various rat cell types have demonstrated a dose-dependent increase in intracellular cAMP levels in response to this compound. For instance, in cultured rat mesangial cells, rat CGRPα, a related peptide, enhanced cellular and extracellular cAMP accumulation. uni-regensburg.de Similarly, in rat uterine smooth muscle cells, both CGRP and adrenomedullin (B612762), which share receptor components with calcitonin, stimulate cAMP generation in a dose-dependent manner. oup.comnih.gov This increase in cAMP is a key mechanism through which this compound exerts its effects in target tissues like the kidney and osteoclasts. bioscientifica.commdpi.com
Table 1: Effect of Calcitonin-related Peptides on cAMP Generation in Rat Cells
| Cell Type | Peptide | Effect on cAMP | Reference |
| Rat Mesangial Cells | Rat CGRPα | Increased accumulation | uni-regensburg.de |
| Rat Uterine Smooth Muscle Cells | CGRP, Adrenomedullin | Dose-dependent increase | oup.comnih.gov |
| Rat Trigeminal Ganglion Neurons | Rat CGRP | Transient increase | mdpi.com |
Phosphatidylinositol Signaling (Inositol Phosphates)
The this compound receptor is also linked to the phosphatidylinositol signaling pathway. abcam.commdpi.com Activation of this pathway involves the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC), generating two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). mdpi.com IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). mdpi.com
Studies on fetal rat limb bones have shown that calcitonin can modify inositol phospholipid metabolism. nih.govoup.com Specifically, a 24-hour treatment with calcitonin inhibited the incorporation of inositol into phosphatidylinositol in a dose-dependent manner. nih.govoup.com This suggests that calcitonin can modulate the turnover of inositol phospholipids, which could mediate some of its long-term effects on bone tissue. nih.govoup.com The calcitonin receptor has been described to have both stimulatory and inhibitory actions on the phosphoinositide pathway. ebi.ac.uk
Protein Kinase A (PKA) and Protein Kinase C (PKC) Involvement
The downstream effects of cAMP and calcium/diacylglycerol are largely mediated by the activation of protein kinase A (PKA) and protein kinase C (PKC), respectively. mdpi.comphysiology.orgnih.gov The increase in cAMP following this compound stimulation leads to the activation of PKA. mdpi.comfrontiersin.org PKA then phosphorylates various target proteins, including transcription factors like cAMP responsive element binding protein (CREB), leading to changes in gene expression and cellular function. mdpi.com
Activation of the phosphatidylinositol pathway leads to the activation of PKC by DAG. mdpi.com Studies investigating the effects of CGRP, which shares signaling pathways with calcitonin, have demonstrated the involvement of both PKA and PKC. In rat spinal cord dorsal horn neurons, CGRP-induced mechanical hyperalgesia and central sensitization were found to be mediated by both PKA and PKC signaling pathways. physiology.orgnih.govphysiology.org Inhibition of either PKA or PKC attenuated the effects of CGRP, indicating that both kinases are crucial for its biological actions in this context. physiology.orgnih.govphysiology.org
Interactions and Crosstalk Between Signaling Pathways
The intracellular signaling pathways activated by this compound are not isolated but rather engage in significant crosstalk. jscimedcentral.com The interplay between the cAMP/PKA and the PLC/PKC pathways allows for a fine-tuned and integrated cellular response. For instance, there can be reciprocal regulation between these two major signaling arms.
In cardiac myocytes, it has been shown that there is crosstalk between the PI3K/Akt and MAPK signaling pathways, which can be influenced by CGRP. jscimedcentral.com Furthermore, studies have suggested that pathways like MAPK, Hippo, and NF-κB can have signal crosstalk with the G protein-coupled pathways activated by CGRP, affecting cell proliferation and differentiation. mdpi.com Recent research in neonatal rats has also highlighted a complex interplay where CGRP can regulate the TP53/AMPK/MTOR signaling axis, which is involved in autophagy. nih.gov This demonstrates the intricate network of signaling events that can be triggered by calcitonin family peptides. The deletion of the calcitonin-receptor-like receptor (Calcrl) has been shown to alter multiple systems that crosstalk in maintaining lipid homeostasis, involving a lymphatic and enteroendocrine axis that communicates with sensory nerves. acs.org
Physiological Roles and Mechanisms of Action of Calcitonin Rat in Rat Models
Role in Calcium Homeostasis in Rats
Calcitonin, a peptide hormone secreted by the parafollicular cells (C cells) of the thyroid gland, plays a significant role in the regulation of calcium homeostasis in rats. frontiersin.orgnih.gov Its primary function is to lower circulating calcium levels, particularly in response to hypercalcemia. frontiersin.orgphysiology.org
Acute and Chronic Effects on Plasma Calcium
The acute administration of calcitonin-rat or its analogs leads to a rapid decrease in plasma calcium levels. frontiersin.org This hypocalcemic effect is a hallmark of calcitonin's action and is primarily achieved by inhibiting the efflux of calcium from bone. physiology.orgnih.gov Studies in rats have demonstrated that the removal of the thyroid gland, the source of calcitonin, results in an immediate, albeit transient, increase in plasma calcium, highlighting the hormone's continuous role in maintaining calcium balance. nih.govnih.gov
In non-fasting rats, both thyroparathyroidectomy (TPTX) and selective thyroidectomy (TX) lead to a significant and immediate rise in plasma Ca2+. nih.gov Even in rats fasted for two days, a significant hypercalcemia is observed following these procedures, though the increase is less pronounced. nih.gov This indicates that basal secretion of calcitonin is crucial for managing plasma calcium, especially in the postprandial state to counteract the influx of calcium from the diet. nih.gov
Chronic administration of calcitonin in thyroparathyroidectomized rats has been shown to increase plasma calcium levels to the normal range, an effect attributed to increased intestinal absorption of calcium. jci.org However, the physiological significance of endogenous calcitonin appears to be more pronounced in protecting the skeleton during periods of "calcium stress" such as growth and lactation, with more modest effects on basal calcium regulation. plos.org
Table 1: Effects of Surgical and Hormonal Manipulations on Plasma Calcium in Rats
| Experimental Condition | Acute Effect on Plasma Calcium | Chronic Effect on Plasma Calcium | Key Findings |
|---|---|---|---|
| Thyroparathyroidectomy (TPTX) / Thyroidectomy (TX) | Immediate and significant increase. nih.govnih.gov | - | Demonstrates the role of endogenous calcitonin in suppressing plasma calcium. nih.govnih.gov |
| Calcitonin Infusion (TPTX rats) | - | Increased plasma calcium to low normal range. jci.org | Suggests calcitonin can enhance intestinal calcium absorption, likely indirectly. jci.org |
| Calcium-Free Diet (TPTX rats) | - | Increased 1,25(OH)2D levels. jci.org | Indicates calcium levels are a primary regulator of vitamin D metabolism. jci.org |
| PTH Infusion (TPTX rats) | Hypercalcemia. oup.com | Sustained decrease in CaCl2 intake. physiology.org | Shows PTH's primary role in elevating plasma calcium and influencing calcium appetite. oup.comphysiology.org |
Interaction with Parathyroid Hormone and Vitamin D3 Metabolism
The actions of calcitonin are intricately linked with those of parathyroid hormone (PTH) and vitamin D3, the other primary regulators of calcium homeostasis. physiology.org Calcitonin and PTH generally have opposing effects on plasma calcium levels. While calcitonin lowers plasma calcium, PTH increases it by stimulating bone resorption and renal calcium reabsorption. physiology.orgwikipedia.org
Research in rats suggests that endogenous calcitonin can protect against PTH-stimulated cancellous bone loss. oup.com In studies comparing calcitonin-deficient (TPTX) and calcitonin-sufficient (PTX) rats, PTH infusion caused significant cancellous bone loss in the TPTX group, whereas the PTX group showed no such loss. oup.com This indicates a protective role for calcitonin against the bone-resorbing effects of PTH. oup.com
The relationship between calcitonin and vitamin D3 metabolism is more complex. Some studies suggest that calcitonin plays a role in regulating the production of 1,25-dihydroxyvitamin D3 [1,25(OH)2D3], the active form of vitamin D. jci.orgpnas.org In normocalcemic rats, calcitonin administration has been shown to greatly increase the expression of the renal 25-hydroxyvitamin D3-1α-hydroxylase (CYP27B1) gene, which is responsible for producing 1,25(OH)2D3. pnas.org Chronic calcitonin infusion in TPTX rats also led to a significant increase in circulating 1,25(OH)2D3 levels, suggesting a direct stimulatory effect on its production. jci.org This, in turn, is thought to increase intestinal calcium absorption. jci.org
However, other studies have found no direct role for calcitonin in regulating vitamin D metabolism, suggesting that any observed effects may be a secondary response of the parathyroid gland. nih.gov For instance, the infusion of calcitonin increased the accumulation of 1,25-dihydroxy-[26-27-3H]vitamin D3 in intact rats but had no effect in thyroparathyroidectomized rats. nih.gov
Regulation of Bone Metabolism in Rats
Calcitonin's primary and most well-documented effect on bone is the inhibition of bone resorption. frontiersin.orgphysiology.orgplos.org This action is mediated through its direct effects on osteoclasts, the cells responsible for breaking down bone tissue.
Effects on Osteoclast Function and Differentiation
Calcitonin directly targets osteoclasts, which possess abundant calcitonin receptors. wikipedia.org The binding of calcitonin to its receptor on the osteoclast surface initiates a cascade of intracellular events that rapidly alter the cell's function and morphology. frontiersin.org
Studies on isolated rat osteoclasts have shown that calcitonin causes a swift retraction of the cell and the disappearance of the ruffled border, a specialized membrane structure essential for bone resorption. frontiersin.org This leads to a cessation of the osteoclast's resorptive activity. frontiersin.org
Inhibition of Bone Resorption
The inhibitory effect of calcitonin on bone resorption is a key mechanism by which it lowers plasma calcium. frontiersin.orgphysiology.org By suppressing the activity of osteoclasts, calcitonin reduces the release of calcium from the bone matrix into the bloodstream. physiology.orgnih.gov This effect has been demonstrated both in vitro using isolated osteoclasts and in vivo in rat models. physiology.orgnih.govtandfonline.com
In ovariectomized (OVX) rats, a model for postmenopausal osteoporosis, treatment with salmon calcitonin has been shown to decrease serum markers of bone resorption, such as CTX-1. frontiersin.org Furthermore, studies have shown that calcitonin can inhibit both basal and PTH-stimulated bone resorption. physiology.org The inhibitory action of calcitonin on osteoclastic bone resorption is potent and rapid. nih.gov
Table 2: Research Findings on Calcitonin's Inhibition of Bone Resorption in Rats
| Study Type | Rat Model | Key Findings on Bone Resorption |
|---|---|---|
| In vitro | Isolated rat osteoclasts | Calcitonin causes rapid cell retraction and loss of the ruffled border, inhibiting resorptive activity. frontiersin.org |
| In vitro | Isolated rat osteoclasts | A significant inhibition of bone resorption was observed with rat calcitonin gene-related peptide (rCGRP), though at a much higher dose than human calcitonin. nih.gov |
| In vivo | Ovariectomized (OVX) rats | Calcitonin treatment decreased serum bone resorption markers (TRAP5b and CTX-1). frontiersin.org |
| In vivo | Growing rats | High doses of salmon calcitonin inhibited osteoclastic bone resorption, as measured by the perichondrial ring height of the proximal tibia metaphysis. tandfonline.com |
| In vivo | Thyroparathyroidectomized (TPTX) rats | Calcitonin inhibits both basal and PTH-stimulated bone resorption. physiology.org |
Osteoclast Apoptosis and Survival Modulation
The effect of calcitonin on osteoclast survival is complex and appears to differ from that of other antiresorptive agents like bisphosphonates. plos.orgnih.gov While bisphosphonates inhibit bone resorption by inducing osteoclast apoptosis, calcitonin inhibits osteoclast function without necessarily causing their immediate death. plos.orgnih.gov In fact, several studies suggest that calcitonin can prolong osteoclast survival by inhibiting apoptosis. nih.govnih.govsigmaaldrich.com
In primary cultures of rat osteoclasts, calcitonin was found to inhibit apoptosis induced by a bisphosphonate analog. nih.gov This anti-apoptotic effect is thought to be mediated through the upregulation of anti-apoptotic proteins like Bcl-2 and the activation of signaling pathways such as the Erk pathway. nih.govnih.gov Calcitonin has been shown to prevent the activation of caspases-3 and -9, key executioners of apoptosis. nih.gov This modulation of osteoclast survival, while inhibiting their function, represents a unique mechanism of action for calcitonin in regulating bone metabolism. plos.orgnih.gov
Impact on Osteoclast Motility
This compound exerts a significant and rapid inhibitory effect on the motility of osteoclasts, the primary cells responsible for bone resorption. Upon binding to its receptor on the osteoclast surface, calcitonin induces a series of intracellular events that lead to a cessation of cell movement and a retraction of the cell's ruffled border, the specialized membrane structure essential for breaking down bone tissue. physiology.org This process is crucial for the hormone's primary function of inhibiting bone resorption. wikipedia.orgnih.gov
Studies using time-lapse video microscopy have demonstrated that calcitonin causes a dramatic and reproducible change in osteoclast behavior. oup.com Within minutes of exposure, motile osteoclasts become quiescent, and their cytoplasmic spreading is significantly reduced. physiology.orgoup.com This inhibition of motility is a key component of calcitonin's action, effectively halting the bone-resorbing activity of these cells. bioscientifica.com Research on isolated rat osteoclasts has shown that this effect is dose-dependent, with significant reductions in cytoplasmic spreading observed at very low concentrations of the hormone. oup.com
The signaling pathways mediating this effect involve at least two G proteins. The abolition of cell motility, referred to as the "Q effect," is dependent on cyclic AMP (cAMP). physiology.orgnih.gov In contrast, the cellular retraction, or "R effect," is mediated by changes in intracellular calcium signaling. physiology.orgnih.gov The ability of calcitonin to activate both of these pathways contributes to its potent inhibitory effect on osteoclast function. bioscientifica.com
Indirect Effects on Osteoblast Function and Bone Formation
While calcitonin receptors are primarily expressed on osteoclasts, the hormone indirectly influences osteoblasts, the cells responsible for bone formation. wikipedia.orgnih.govresearchgate.net This indirect action is a consequence of the tight coupling between bone resorption and bone formation, a fundamental process in bone remodeling. nih.gov By inhibiting osteoclast activity, calcitonin sets in motion a cascade of events that ultimately stimulates osteoblastic function. wikipedia.org
Induction of Wnt10b Expression in Osteoclasts
A key mechanism underlying the indirect effect of calcitonin on osteoblasts is the induction of Wnt10b expression in osteoclasts. nih.govresearchgate.netfrontiersin.org Wnt10b is a signaling molecule that plays a crucial role in promoting osteoblastic differentiation and bone formation. nih.govfrontiersin.org Studies on ovariectomy-induced osteoporotic rats have shown that calcitonin treatment leads to increased levels of Wnt10b in osteoclasts. nih.govelifesciences.org
Confocal microscopy analysis of isolated rat osteoclasts has confirmed that calcitonin treatment increases the intracellular expression of Wnt10b. nih.govresearchgate.net This finding suggests that osteoclasts, under the influence of calcitonin, can act as a source of anabolic signals for osteoblasts. The increased Wnt10b released from osteoclasts can then act on nearby osteoblasts to promote bone formation. nih.govresearchgate.net This "clastokine" activity, where osteoclasts secrete factors that influence osteoblasts, is a critical component of the bone remodeling cycle. nih.govelifesciences.org
Modulation of Osteoblastic Differentiation and Matrix Production
The calcitonin-induced increase in Wnt10b from osteoclasts directly impacts osteoblastic differentiation and the production of bone matrix. nih.govfrontiersin.org In vitro studies using neonatal rat calvariae have demonstrated that a conditioned medium from calcitonin-treated osteoclasts enhances mineralization in osteoblast cultures. nih.govresearchgate.net This is evidenced by increased alkaline phosphatase activity and alizarin (B75676) red staining, both markers of bone formation. nih.govresearchgate.net
This modulation of osteoblastic activity highlights the uncoupling potential of calcitonin, where it inhibits bone resorption while indirectly promoting bone formation. nih.gov This dual effect is significant in conditions characterized by excessive bone loss. frontiersin.org
Calcitonin Gene-Related Peptide (CGRP) Influence on Bone Remodeling
Calcitonin gene-related peptide (CGRP), a neuropeptide that is structurally related to calcitonin, also plays a significant role in the regulation of bone remodeling. nih.govspandidos-publications.com While less potent than calcitonin in its direct effects on osteoclasts, CGRP has been shown to stimulate osteoblasts and promote bone formation. nih.govspandidos-publications.com
Enhancement of Osteogenic Differentiation and Recruitment of Bone Marrow Mesenchymal Stem Cells
CGRP has been demonstrated to enhance the osteogenic differentiation of bone marrow mesenchymal stem cells (BMMSCs) in rat models. nih.govspandidos-publications.com In vitro studies have shown that CGRP treatment of rat BMMSCs leads to increased proliferation, migration, and expression of osteogenic markers such as alkaline phosphatase and runt-related transcription factor 2. nih.govspandidos-publications.com Furthermore, CGRP can promote the differentiation of BMMSCs into osteoblasts, leading to the formation of calcified nodules. researchgate.net
In vivo studies in rats with mandibular distraction osteogenesis have shown that CGRP administration results in increased new bone formation and higher bone mineral density. nih.gov This effect is partly attributed to the enhanced recruitment and differentiation of BMMSCs to the site of bone regeneration. nih.gov CGRP has been shown to upregulate the expression of osteogenesis-related genes and stimulate the mineralization of osteogenic cells in a dose-dependent manner. researchgate.nete-century.us
Neuroendocrine and Central Nervous System Actions of this compound and CGRP
Both calcitonin and CGRP exert actions within the central nervous system (CNS) and have neuroendocrine functions. amegroups.cnamegroups.org CGRP, in particular, is widely distributed throughout the central and peripheral nervous systems and acts as a neurotransmitter or neuromodulator involved in various physiological processes. biologists.com
In the CNS, CGRP is involved in the regulation of feeding, appetite, and the autonomic control of the cardiovascular system. wikipedia.orgbiologists.com Intracerebroventricular injection of CGRP in rats can lead to a hypertensive response by activating sympathetic nerves. biologists.com Furthermore, CGRP has been shown to be a potent inhibitor of gastric acid secretion in rats when administered into the brain. nih.gov
CGRP's neuroendocrine roles also extend to the regulation of pancreatic and gut hormone secretion, including glucagon (B607659) and somatostatin (B550006). amegroups.cnamegroups.org In rats, intravenous infusion of CGRP can increase the basal secretion of these hormones. amegroups.cnamegroups.org The peptide is co-localized with somatostatin in the rat pancreas and is known to stimulate its release. amegroups.cnamegroups.org These actions highlight the intricate communication between the nervous system, the endocrine system, and metabolic processes, mediated in part by CGRP.
Data Tables
Table 1: Impact of this compound on Osteoclast and Osteoblast Activity in Rat Models
| Parameter | Effect of this compound | Key Findings in Rat Models | References |
| Osteoclast Motility | Inhibition | Rapid cessation of movement and cytoplasmic retraction. | physiology.orgoup.combioscientifica.com |
| Wnt10b Expression in Osteoclasts | Induction | Increased intracellular expression and release of Wnt10b. | nih.govfrontiersin.orgelifesciences.orgresearchgate.net |
| Osteoblast Mineralization | Indirect Enhancement | Increased alkaline phosphatase activity and mineralization in osteoblast cultures treated with supernatant from calcitonin-exposed osteoclasts. | nih.govresearchgate.net |
Table 2: Influence of Calcitonin Gene-Related Peptide (CGRP) on Bone Remodeling in Rat Models
| Parameter | Effect of CGRP | Key Findings in Rat Models | References |
| BMMSC Proliferation & Migration | Enhancement | Increased proliferation and migration of bone marrow mesenchymal stem cells. | nih.govspandidos-publications.com |
| Osteogenic Differentiation | Enhancement | Upregulation of osteogenic markers (ALP, Runx2) and formation of calcified nodules. | nih.govspandidos-publications.comresearchgate.nete-century.us |
| New Bone Formation (in vivo) | Increase | Increased bone mineral density and new bone formation in mandibular distraction osteogenesis models. | nih.gov |
Modulation of Feeding Behavior and Appetite
The hormonal peptide calcitonin has been demonstrated to exert a significant inhibitory effect on feeding behavior in rat models. Both subcutaneous and intracerebral administrations of calcitonin lead to a reduction in food intake. nih.gov This anorectic activity is a direct effect of the hormone on the central nervous system. nih.gov The inhibitory action of calcitonin on feeding is not associated with conditioned taste aversion, suggesting a specific modulation of appetite-regulating pathways rather than a general aversive response. nih.gov The maximum inhibition of feeding is observed between 4.5 to 8.3 hours following subcutaneous administration. nih.gov
Studies have shown that parenteral and intracerebroventricular injections of calcitonin suppress both stress-induced and spontaneous eating in rats. nih.gov The mechanism underlying this food suppression may be linked to alterations in calcium flux within neuronal tissue. nih.gov Specifically, calcitonin has been found to reverse eating induced by calcium chloride and to reduce the uptake of ⁴⁵Ca²⁺ in hypothalamic explant systems. nih.gov
While rat calcitonin itself does not potently reduce food intake at dose levels similar to its analogue, salmon calcitonin (sCT), the latter is a powerful inhibitor of food intake in rats. uzh.ch The anorectic effects of sCT are believed to be mediated, at least in part, through the activation of amylin receptors. frontiersin.org Chronic administration of sCT has been shown to reduce both food intake and body weight in rat models of obesity. frontiersin.org However, tolerance to the anorectic effects can develop, as continuous delivery of sCT in rats can lead to a downregulation of its receptors. physiology.org
Dietary factors also modulate calcitonin levels in rats. Lifelong studies on Fischer 344 rats have revealed that serum and thyroid calcitonin levels increase with age in rats fed ad libitum. nih.gov Conversely, food restriction markedly inhibits this age-related increase in calcitonin. nih.gov
Table 1: Effects of Calcitonin Administration on Feeding Behavior in Rats
| Administration Route | Observation | Implied Mechanism | Reference |
| Subcutaneous & Intracerebral | Inhibition of feeding | Direct action on the central nervous system | nih.gov |
| Parenteral & Intracerebroventricular | Suppression of stress-induced and spontaneous eating | Alteration of calcium flux in neuronal tissue | nih.gov |
Role in Nociception and Pain Transmission
Calcitonin has established analgesic effects in various rat models of pain, acting through mechanisms distinct from its role in calcium homeostasis. nih.gov Repeated systemic administration of calcitonin has been shown to be effective in reducing radicular pain, mechanical hyperalgesia (allodynia), and thermal hyperalgesia in rats. nih.gov The analgesic effects of calcitonin are not immediate but are enhanced with subsequent injections, and the effects are maintained for several days after administration ceases. nih.gov
The mechanism of calcitonin's analgesic action involves the modulation of voltage-gated sodium channels in the dorsal root ganglion (DRG). nih.gov In rat models of radicular pain, where nerve root injury leads to increased excitability of DRG neurons, repeated calcitonin administration normalizes the mRNA expression levels of specific sodium channels (NaV1.8 and NaV1.9), suggesting a role in stabilizing pain transmission centered on C-fibers. nih.gov
Furthermore, calcitonin's analgesic properties may be mediated by its interaction with the central nervous system, particularly the serotonergic system. researchgate.net In ovariectomized rats, which exhibit hyperalgesia, calcitonin treatment is thought to restore the function of serotonin (B10506) receptors that control glutamate (B1630785) release from C-afferent fibers. researchgate.net In a chronic constriction injury (CCI) rat model, microinjection of salmon calcitonin into the midbrain periaqueductal gray (PAG), a key site for endogenous pain modulation, attenuates hyperalgesia. psu.edu This effect is associated with an upregulation of the calcitonin receptor (CT-R) in the PAG. psu.edu
It is important to differentiate the antinociceptive profiles of calcitonin and CGRP. In the hot-plate test, salmon calcitonin dose-dependently inhibits the pain response in rats, whereas CGRP is effective only at high doses. nih.gov Conversely, in the tail-flick test, CGRP shows a dose-dependent antinociceptive effect, while salmon calcitonin does not. nih.gov These differing effects suggest that while both peptides inhibit nociceptive responses through non-opioid mechanisms, they likely involve different neuronal pathways. nih.gov
Table 2: Analgesic Effects of Calcitonin in Rat Pain Models
| Pain Model | Calcitonin Effect | Proposed Mechanism | Reference |
| Radicular Pain | Reduction of mechanical and thermal hyperalgesia | Normalization of sodium channel (NaV1.8, NaV1.9) expression in DRG | nih.gov |
| Ovariectomized Rat (Hyperalgesia) | Alleviation of hyperalgesia | Restoration of serotonin receptor function | researchgate.net |
| Chronic Constriction Injury (CCI) | Attenuation of hyperalgesia | Upregulation of calcitonin receptors in the periaqueductal gray | psu.edu |
| Hot-Plate Test | Dose-dependent inhibition of pain response | Non-opioid central mechanism | nih.gov |
Effects on Erectile Function (CGRP)
Calcitonin gene-related peptide (CGRP) is implicated as a key mediator of cavernosal smooth muscle relaxation and penile erection in rat models. Studies have shown that levels of CGRP are diminished in the cavernosal tissue of aged rats, coinciding with decreased erectile function. frontiersin.org This suggests that a reduction in CGRP may contribute to the pathophysiology of age-related erectile dysfunction.
Gene transfer studies have provided direct evidence for the pro-erectile effects of CGRP. The administration of an adenovirus encoding for prepro-CGRP into the penis of aged rats successfully restored erectile function in response to cavernosal nerve stimulation to levels comparable to those seen in younger rats. diabetesjournals.orgfrontiersin.org This restoration of function was accompanied by a significant increase in CGRP protein, CGRP mRNA, and cyclic adenosine (B11128) monophosphate (cAMP) levels within the corpora cavernosa. frontiersin.orgdiabetesjournals.org The increase in cAMP, without a corresponding change in cyclic guanosine (B1672433) monophosphate (cGMP) levels, indicates that CGRP exerts its pro-erectile effects through a cAMP-dependent pathway, rather than the nitric oxide (NO)/cGMP pathway. frontiersin.orgdiabetesjournals.org
Table 3: Effects of CGRP Gene Transfer on Erectile Function in Aged Rats
| Parameter Measured | Observation | Conclusion | Reference |
| Erectile Response to Nerve Stimulation | Significantly increased, similar to younger rats | CGRP gene transfer improves erectile function | diabetesjournals.orgfrontiersin.org |
| Cavernosal CGRP Levels | Approximately threefold increase | Successful gene expression and protein production | frontiersin.org |
| Cavernosal cAMP Levels | Significantly increased | CGRP mediates its effect via a cAMP-dependent mechanism | frontiersin.orgdiabetesjournals.org |
| Cavernosal cGMP Levels | Unchanged | CGRP's pro-erectile action is independent of the NO/cGMP pathway | diabetesjournals.org |
Cardiovascular and Vascular Effects of this compound and CGRP
The calcitonin family of peptides, particularly CGRP, plays a significant role in cardiovascular regulation in rat models. CGRP is recognized as a potent vasodilator, influencing blood pressure, regional blood flow, and vascular adaptations, especially during pregnancy.
Vasodilation Mechanisms
CGRP is one of the most potent endogenous vasodilators discovered, with its effects being significantly more powerful than other vasodilators like acetylcholine (B1216132). frontiersin.org Its primary mechanism involves direct interaction with CGRP receptors on vascular smooth muscle, leading to relaxation and vasodilation. researchgate.net This action is mediated through both nitric oxide (NO)-dependent and -independent pathways. psu.edu
In the mesenteric resistance arteries of the rat, CGRP acts as a neurotransmitter in non-adrenergic, non-cholinergic (NANC) vasodilator nerves. pnas.org The activation of these nerves leads to the release of CGRP, which in turn causes vasorelaxation. pnas.org Interestingly, acetylcholine can also induce endothelium-independent vasodilation in these vessels by triggering the release of CGRP from perivascular nerves. pnas.org
Certain NO donors, such as nitroglycerin, have been found to stimulate the release of CGRP from the rat aorta, which contributes to their vasodilatory activity. escholarship.org This effect is inhibited by a CGRP receptor antagonist, highlighting an additional mechanism for the action of these drugs. escholarship.org
Role in Blood Pressure Regulation
Systemic administration of CGRP in conscious rats leads to a dose-dependent decrease in mean arterial pressure. researchgate.net This hypotensive effect is primarily a result of peripheral arterial dilation, which reduces total peripheral resistance. frontiersin.orgresearchgate.net The fall in blood pressure typically triggers a reflex tachycardia, mediated by the sympathetic nervous system. researchgate.net
In various rat models of hypertension, such as deoxycorticosterone (DOCA)-salt induced hypertension, CGRP plays a compensatory role, acting to buffer the increase in blood pressure. researchgate.netnih.gov In these models, there is often an increased synthesis and release of CGRP. nih.gov Administration of a CGRP receptor antagonist to these hypertensive rats results in a further significant increase in blood pressure, confirming the peptide's counter-regulatory function. nih.govresearchgate.net In contrast, in spontaneously hypertensive rats (SHR), the synthesis of CGRP is decreased, which may contribute to the elevated blood pressure in this genetic model. researchgate.netnih.gov
Placental Vascular Adaptations During Pregnancy (CGRP)
CGRP is crucial for the significant vascular adaptations that occur during pregnancy in rats to ensure adequate uteroplacental blood flow for fetal growth. nih.govnih.gov During pregnancy, there is an enhanced sensitivity of the uterine artery to the vasodilatory effects of CGRP. nih.govnih.gov CGRP, along with other related peptides, facilitates the decrease in vascular contraction necessary for these adaptations. nih.gov
Inhibition of the endogenous actions of CGRP in pregnant rats, through the use of receptor antagonists, leads to impaired placental vasculature and fetal growth restriction. nih.gov Studies using rat models of pre-eclampsia induced by the NO synthase inhibitor L-NAME have shown that co-administration of CGRP can prevent the associated gestational hypertension and significantly decrease fetal mortality. nih.govnih.gov This demonstrates that CGRP plays a vital protective role in maintaining vascular health during pregnancy, with effects that appear to be independent of the NO pathway. nih.gov
Table 4: Cardiovascular and Vascular Effects of CGRP in Rat Models
| Physiological Context | Effect of CGRP | Mechanism | Reference |
| General Vasculature | Potent vasodilation | Direct action on vascular smooth muscle; NO-dependent and -independent pathways | psu.edufrontiersin.orgresearchgate.net |
| Blood Pressure | Decreases mean arterial pressure | Peripheral arterial dilation, reduction of total peripheral resistance | researchgate.net |
| Hypertension Models (e.g., DOCA-salt) | Compensatory depressor role | Increased synthesis and release to buffer blood pressure increase | researchgate.netnih.gov |
| Pregnancy | Facilitates placental vascular adaptations | Enhanced uterine artery sensitivity to vasodilation | nih.govnih.gov |
| Pre-eclampsia Model (L-NAME induced) | Reverses hypertension, decreases fetal mortality | Compensatory vasodilation independent of the NO pathway | nih.govnih.gov |
Other Physiological Systems and Cellular Functions in Rats
In rat models, members of the calcitonin peptide family, including Calcitonin Gene-Related Peptide (CGRP), Adrenomedullin (B612762) (AM), and Intermedin (IMD), play significant modulatory roles in macrophage function and the broader inflammatory response. plos.orgsemanticscholar.org Studies utilizing the rat alveolar macrophage cell line NR8383 have demonstrated that these cells are both a source and a target of these peptides. plos.orgsemanticscholar.org The expression of the peptides and their corresponding receptors is differentially upregulated by inflammatory stimuli like lipopolysaccharide (LPS), suggesting they act as part of an inhibitory feedback mechanism during bacterial infections. plos.org
These peptides exert distinct effects on key macrophage functions. Research shows that AM, IMD, and CGRP all inhibit Fcγ receptor-mediated phagocytosis and the production of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α). plos.orgsemanticscholar.org However, their effects on other cytokines diverge; for instance, only CGRP was found to slightly down-regulate pro-Interleukin-1β (pro-IL-1β) mRNA, while none of the three peptides affected the production of Interleukin-6 (IL-6) or Interleukin-10 (IL-10) in these specific models. plos.orgsemanticscholar.org
The signaling mechanisms also show peptide-specific actions. None of the peptides directly increase intracellular calcium concentrations in the rat alveolar macrophage cell line. plos.org However, AM was shown to significantly inhibit store-operated calcium entry (SOCE), a critical pathway for calcium signaling in non-excitable cells. plos.orgresearchgate.net This indicates that despite sharing receptor components, AM, IMD, and CGRP engage in characteristic patterns of effects and regulation, acting in concert through parallel signaling cascades rather than as redundant components of a single pathway. plos.org CGRP, in particular, is recognized as a key neurotransmitter in the neuro-immune axis, capable of regulating macrophage functions and inhibiting mast cell degranulation in various inflammatory contexts in rats. frontiersin.org
Table 1: Effects of Calcitonin Family Peptides on Rat Alveolar Macrophage (NR8383 cell line) Functions
| Function | CGRP Effect | AM Effect | IMD Effect |
| Phagocytosis (Fcγ Receptor-Mediated) | Inhibited plos.orgsemanticscholar.org | Inhibited plos.orgsemanticscholar.org | Inhibited plos.orgsemanticscholar.org |
| TNF-α Production | Inhibited plos.orgsemanticscholar.org | Inhibited plos.orgsemanticscholar.org | Inhibited plos.orgsemanticscholar.org |
| pro-IL-1β mRNA | Slightly Down-regulated plos.orgsemanticscholar.org | No Effect plos.orgsemanticscholar.org | No Effect plos.orgsemanticscholar.org |
| IL-6 Production | No Effect plos.orgsemanticscholar.org | No Effect plos.orgsemanticscholar.org | No Effect plos.orgsemanticscholar.org |
| IL-10 Production | No Effect plos.orgsemanticscholar.org | No Effect plos.orgsemanticscholar.org | No Effect plos.orgsemanticscholar.org |
| Intracellular Calcium ([Ca2+]i) | No Direct Effect plos.org | No Direct Effect plos.org | No Direct Effect plos.org |
| Store-Operated Calcium Entry (SOCE) | No Effect researchgate.net | Inhibited plos.orgresearchgate.net | No Effect researchgate.net |
In rat models, calcitonin exerts significant effects on renal electrolyte transport, primarily aimed at conserving calcium. nih.govphysiology.org Studies in thyroparathyroidectomized rats show that calcitonin reduces the urinary excretion of calcium and magnesium. nih.gov This effect is attributed to increased reabsorption of these ions within the loop of Henle. nih.gov This enhanced reabsorption is independent of the parathyroid hormone but is contingent on a decrease in plasma calcium concentration. nih.gov If hypocalcemia is prevented by infusing calcium, the effect of calcitonin on loop function is nullified. nih.gov
The hormone appears to have minimal direct impact on electrolyte reabsorption in the proximal or distal tubules. nih.gov Further research has elucidated that calcitonin specifically stimulates proton (H+) secretion in the cortical collecting duct (CCD). researchgate.net This action is likely mediated by the alpha-intercalated cells of the CCD. researchgate.net
The physiological role of calcitonin on the nephron is dose-dependent. Lower, more physiological doses promote the conservation of calcium and magnesium. nih.govphysiology.org In contrast, pharmacological or higher doses can lead to increased excretion of sodium and phosphate (B84403), and at very high doses, may even increase magnesium excretion while having no effect on calcium excretion. nih.govphysiology.org This suggests that reports of increased electrolyte excretion likely reflect a pharmacological, rather than a physiological, effect of the hormone on nephron function. nih.gov
Table 2: Summary of Calcitonin's Renal Effects in Rat Models
| Parameter | Effect of Physiological Dose | Location of Action | Mediating Factor |
| Calcium (Ca2+) Excretion | Decreased nih.govphysiology.org | Loop of Henle nih.gov | Enhanced Reabsorption nih.gov |
| Magnesium (Mg2+) Excretion | Decreased nih.govphysiology.org | Loop of Henle nih.gov | Enhanced Reabsorption nih.gov |
| Sodium (Na+) Excretion | No significant alteration nih.govphysiology.org | N/A | N/A |
| Phosphate (PO43-) Excretion | No significant alteration nih.govphysiology.org | N/A | N/A |
| Proton (H+) Secretion | Stimulated researchgate.net | Cortical Collecting Duct (α-intercalated cells) researchgate.net | Direct cellular action researchgate.net |
In rat models, Calcitonin Gene-Related Peptide (CGRP) has been identified as a potent inhibitor of pancreatic exocrine secretion. nih.gov However, this inhibitory action is not direct. In vivo studies confirm that CGRP administration leads to a dose-dependent inhibition of cholecystokinin-stimulated amylase and protein output from the pancreas. nih.gov Conversely, in vitro studies using isolated perfused pancreas or dispersed acinar cells show that CGRP has no direct inhibitory effect. nih.gov This suggests the involvement of an intermediary factor. Research indicates that CGRP stimulates the release of somatostatin into the systemic circulation, and the resulting plasma concentrations of somatostatin are sufficient to inhibit pancreatic exocrine function, pointing to an indirect mechanism of action. nih.gov
More recent studies using metabolomics have revealed a protective role for CGRP in models of acute pancreatitis, which appears to be mediated through the regulation of amino acid metabolism. researchgate.netnih.gov In rats with acute pancreatitis, treatment with CGRP significantly reduced pancreatic cell necrosis and inflammatory infiltration. researchgate.net This protective effect was correlated with significant changes in the serum levels of specific amino acids. CGRP intervention was associated with the modulation of six key metabolites, all related to amino acid metabolism. researchgate.netnih.gov
Table 3: CGRP-Modulated Amino Acid Metabolites in Rat Acute Pancreatitis Model
| Metabolite | Function |
| L-Valine | Correlated with CGRP intervention researchgate.netnih.gov |
| 5-Aminopentanoic acid | Correlated with CGRP intervention researchgate.netnih.gov |
| 4-oxo-L-proline | Correlated with CGRP intervention researchgate.netnih.gov |
| L-glutamine | Correlated with CGRP intervention researchgate.netnih.gov |
| L-proline | Correlated with CGRP intervention researchgate.netnih.gov |
| Ornithine | Correlated with CGRP intervention researchgate.netnih.gov |
Cellular and Tissue Distribution and Expression of Calcitonin Rat System Components
Thyroid C-Cells: Primary Site of Calcitonin Synthesis and Secretion
The primary site for the synthesis and secretion of calcitonin in rats is the parafollicular cells, or C-cells, of the thyroid gland. nih.govnih.gov These cells are responsible for producing calcitonin, a hormone critically involved in calcium homeostasis. nih.gov The secretion of calcitonin is regulated by the concentration of extracellular calcium ([Ca2+]e); elevations in [Ca2+]e lead to a rise in the C-cell cytoplasmic calcium concentration, which in turn stimulates the release of calcitonin. nih.gov This regulatory mechanism is mediated by an extracellular calcium-sensing receptor (CaR) expressed by the C-cells, which is the same receptor found in the parathyroid and kidney. nih.gov
Studies have demonstrated that the expression of the calcitonin gene and the subsequent synthesis of the hormone are influenced by various factors. For instance, vitamin D metabolites, specifically 1,25(OH)2D3, have been shown to markedly inhibit calcitonin gene transcription in normal rats. jci.org This suggests a feedback loop where calcitonin can stimulate the synthesis of 1,25(OH)2D3, which in turn inhibits calcitonin synthesis at the transcriptional level. jci.org Furthermore, C-cells in rats also express receptors for other hormones, such as the glucagon-like peptide-1 (GLP-1) receptor and the thyrotropin receptor, indicating a complex regulatory network. nih.govoup.comglucagon.com Activation of the GLP-1 receptor in rat C-cell lines stimulates calcitonin release and up-regulates calcitonin gene expression. oup.comglucagon.com
Research has also observed age-related changes in calcitonin production. Older rats, particularly those raised in laboratory settings, frequently exhibit C-cell hyperplasia, which is accompanied by elevated levels of calcitonin in both the thyroid gland and plasma. nih.gov Chronic hypocalcemia, induced by parathyroidectomy or a low-calcium diet, has been shown to enhance calcitonin storage within the thyroid and augment the secretory response to a calcium challenge. nih.gov
Table 1: Plasma Calcitonin Concentrations in Rats
| Group | Mean Plasma Calcitonin (pg/ml) | Range (pg/ml) |
|---|---|---|
| Young Normal Rats | 265 | < 100 - 600 |
| Old Normal Rats | 160 | < 100 - 400 |
| Rats with Small C-cell Tumors | 470 | 100 - 1200 |
Data sourced from studies on rat thyroid C-cell tumors. nih.gov
**6.2. Expression in Extrathyroidal Tissues of Rats
While the thyroid gland is the principal source of calcitonin, evidence demonstrates its expression and synthesis in extrathyroidal tissues in rats, specifically the submaxillary glands. nih.govnih.gov Immunohistochemistry and nucleic acid hybridization techniques have confirmed the presence of both calcitonin protein and calcitonin mRNA in the submaxillary glands of Sprague-Dawley rats. nih.gov The expression is most prominent in the cytoplasm of the epithelial cells of the serous acini, with slight staining also observed in the mucous acini. nih.govnih.gov This positive staining was observed in both male and female adult rats, indicating that the synthesis and release of calcitonin in this gland are not sex-dependent. nih.gov The discovery that cells of the submaxillary glands can produce calcitonin suggests a potential role for these glands in the regulation of calcium and phosphate (B84403) metabolism. nih.gov
The calcitonin gene also gives rise to another peptide, calcitonin gene-related peptide (CGRP), through tissue-specific alternative RNA processing. CGRP is widely distributed throughout the central and peripheral nervous systems of the rat and functions as a neuromodulator. nih.govoup.com In the central nervous system (CNS), CGRP-immunoreactive axons and neurons are found in numerous regions, including motor, sensory, and integrative systems. nih.gov The distribution of CGRP is selective and does not always conform to conventional functional system descriptions. nih.gov In the peripheral nervous system (PNS), CGRP is present in both sensory and motor neurons. jneurosci.org Its expression in sensory neurons appears to be cooperatively regulated by factors derived from their central processes and nerve growth factor (NGF) supplied from peripheral targets. jneurosci.org After peripheral nerve injury, regenerating axons show a notable new expression of CGRP, which plays a critical role in the regeneration process by interacting with adjacent Schwann cells. oup.com
The dorsal root ganglia (DRG) contain a significant population of sensory neurons that express CGRP. nih.govnih.gov Studies have shown that approximately 49% of spinal ganglion neurons in rats exhibit CGRP immunoreactivity. nih.gov These CGRP-positive neurons are typically small to medium-sized, consistent with their role as nociceptors. frontiersin.orgacs.org The expression of CGRP in DRG neurons is dynamic and can be modulated by various pathological stimuli, including inflammation and neuropathic pain. nih.gov For example, after peripheral nerve injury, changes in CGRP expression within the DRG are observed, which correlates with pain behaviors. nih.gov
In the rat spinal cord, CGRP expression is predominantly found in the superficial laminae of the dorsal horn (laminae I and II), which are key sites for the transmission of nociceptive information. researchgate.netnih.gov CGRP is released from the presynaptic nerve terminals of primary afferent fibers that terminate in this region. researchgate.net The density of CGRP-immunoreactive fibers is highest in these superficial layers. nih.gov Research has also identified a distinct population of CGRP-expressing excitatory interneurons located in lamina III of the spinal cord dorsal horn. nih.gov The expression of CGRP in the spinal cord can change in response to peripheral injury; for instance, following a hind paw incision, the expression level of CGRP in the superficial laminae initially decreases and then increases over a period of 24 hours. researchgate.net
The trigeminal ganglia, which are crucial in craniofacial pain and migraine, contain a substantial population of neurons that express CGRP. frontiersin.orglu.seplos.org Studies in rats have shown that CGRP-like immunoreactivity is present in the cell bodies of approximately 44% of trigeminal ganglia neurons. frontiersin.org These are primarily small to medium-sized neurons. frontiersin.org The expression of CGRP in these neurons can be upregulated during cell and organ culture. lu.se Furthermore, a significant portion of these CGRP-expressing neurons also expresses the calcitonin receptor (CTR). frontiersin.org This co-localization suggests that CGRP could act in an autocrine or paracrine manner within the ganglion. nih.govfrontiersin.org Pro-inflammatory cytokines like Interleukin-1 beta (IL-1β) can induce the release of CGRP from cultured rat trigeminal ganglia cells, a process that is dependent on COX-2. plos.org
Table 2: Expression of CGRP and CTR in Rat Trigeminal Ganglia Neurons
| Protein Marker | Percentage of Positive Neurons (%) |
|---|---|
| CGRP-like Immunoreactivity | 44 ± 3.9 |
| CTR-like Immunoreactivity | 38 ± 4.1 |
| Co-localization (CGRP & CTR) | ~78% of CTR-positive neurons |
Data represents the percentage of total trigeminal ganglia neurons expressing the respective markers. frontiersin.org
Expression in Extrathyroidal Tissues of Rats
Central and Peripheral Nervous System (CGRP)
Skeletal Muscle (Neuromuscular Junctions)
The calcitonin gene-related peptide (CGRP) pathway is crucial in the neuromuscular system. nih.gov The calcitonin receptor-like receptor (Calcrl) gene produces the target CGRP receptor. nih.gov In rat gracilis muscle, the Calcrl mRNA level is elevated six-fold in the muscle endplate regions compared to non-endplate regions. nih.gov Western immunoblotting has detected the CALCRL protein at approximately 60 kDa in isolated extracts from these regions. nih.gov Further analysis has shown the presence of two distinct Calcrl messenger RNA forms, which result from alternative splicing in a non-coding region, ultimately leading to a single translation product. nih.gov This suggests that any pharmacological heterogeneity observed is likely due to post-translational modifications and interactions. nih.gov
The CGRP receptor complex, including the calcitonin receptor-like receptor, is highly concentrated at the vertebrate neuromuscular junction. nih.govresearchgate.net This localization points to a specific role for CGRP, released by motor neurons, in modulating synaptic transmission by locally influencing the expression of acetylcholinesterase, the enzyme that terminates acetylcholine (B1216132) neurotransmission. nih.gov
Cardiovascular Nerves and Tissues
Immunocytochemistry has demonstrated the presence of calcitonin gene-related peptide (CGRP)-containing nerve fibers throughout the cardiovascular system of the rat. nih.gov These fibers are found in all regions of the heart, with notable concentrations in association with the coronary arteries, within the papillary muscles, and at the sinoatrial and atrioventricular nodes. nih.gov In arteries and veins, CGRP-containing fibers are predominantly located in the adventitia. nih.gov
Radioimmunoassay has revealed high concentrations of CGRP in major arteries and veins, while levels are comparatively lower in the heart, aortic arch, and thoracic aorta. nih.gov Chromatographic analysis has shown that approximately 70% of this immunoreactivity corresponds to synthetic CGRP. nih.gov Studies on the developing rat heart have detected transcripts for the calcitonin receptor-like receptor (CRLR) and its associated receptor activity-modifying proteins (RAMPs) at all stages from embryonic day 14 to adulthood. researchgate.net In the adult rat, stimulation of the calcium-sensing receptor on perivascular sensory nerves in mesenteric arteries can induce the release of CGRP, leading to vasorelaxation. sgul.ac.uk
Placenta and Uterine Tissue
The expression of calcitonin gene-related peptide (CGRP) and its receptor components is dynamically regulated in the rat placenta and uterus during pregnancy. The CGRP-B receptor is present in the rat placenta, with its levels increasing with gestational age and then decreasing sharply during labor. oup.com Specifically, mRNA expression of the calcitonin receptor-like receptor (CRLR) and receptor activity-modifying protein 1 (RAMP1), which together form the CGRP receptor, is significantly higher in the placenta from gestation day 17 to day 22 compared to during labor. researchgate.net
Immunohistochemical studies have localized CRLR and RAMP1 in various placental cells, including the cytotrophoblast and syncytium in the labyrinth, trophoblastic giant cells, basophilic cells in the trophospongial cell layer, and the endothelium and smooth muscle cells of fetal vessels. researchgate.net The intensity of this staining decreases in most of these cells during labor. researchgate.net In the uterus, calcitonin expression is dramatically induced in the glandular epithelium between days 3 and 5 of pregnancy, a critical window before blastocyst implantation, and is then switched off by day 6. illinois.edu This transient expression appears to be crucial for successful implantation. illinois.edu The regulation of these components is influenced by hormones, with progesterone (B1679170) stimulating and estrogen inhibiting their expression. oup.comresearchgate.net
Liver
While direct expression of calcitonin-rat in healthy liver tissue is not extensively detailed in the provided search results, its role and the presence of related peptides in the context of liver function and pathology have been investigated. In rat hepatocytes, calcitonin has been shown to prevent carbon tetrachloride (CCl4)-induced hydroperoxide generation and cytotoxicity. scialert.net Furthermore, calcitonin gene-related peptide (CGRP), which is derived from the same gene as calcitonin through alternative splicing, has demonstrated protective effects against various insults in experimental models of hepatic injury. scialert.net Studies involving dual amylin and calcitonin receptor agonists in rats have shown a reduction in the deposition of fat in liver tissue, suggesting a role for these signaling pathways in hepatic metabolism. frontiersin.org
Bone Cells (Osteoclasts, Osteoblasts, Mesenchymal Stem Cells)
Calcitonin plays a well-established role in bone metabolism, primarily through its action on bone cells. The calcitonin receptor is expressed on osteoclasts, the cells responsible for bone resorption. nih.govwikipedia.org The binding of calcitonin to its receptors on osteoclasts leads to a rapid inhibition of their resorptive activity. nih.govwikipedia.org
Interestingly, recent research suggests an indirect role for calcitonin in bone formation. In ovariectomy-induced osteoporotic rats, calcitonin has been shown to induce bone formation by increasing the expression of Wnt10b in osteoclasts. nih.govresearchgate.net This finding suggests a coupling mechanism where calcitonin's action on osteoclasts can lead to a subsequent increase in osteoblastic activity. nih.gov
Furthermore, calcitonin gene-related peptide (CGRP) has been found to stimulate the proliferation and osteogenic differentiation of bone mesenchymal stem cells (BMSCs) derived from osteoporotic rats. nih.gov CGRP promotes the differentiation of BMSCs into osteoblasts and enhances the formation of calcified nodules in long-term cultures. nih.gov It also upregulates the expression of genes related to osteogenic differentiation, including alkaline phosphatase, Collagen type I, Bmp2, Osteonectin, and Runx2. nih.gov
Alveolar Macrophages
Multinucleated rat alveolar macrophages express a high number of functional receptors for calcitonin. nih.gov This expression provides a model system for studying calcitonin receptors and suggests that calcitonin may play a role in modulating local immune reactions where giant cells differentiate. nih.gov In contrast, while calcitonin gene-related peptide (CGRP) immunoreactivity is expressed and secreted by rat alveolar type II cells, it has not been detected in culture media from alveolar macrophages. nih.gov
Age-Related Changes in Tissue Expression and Secretion
The expression and secretion of this compound exhibit significant age-related changes. In male rats, 17-month-old animals show the highest levels of plasma calcitonin compared to 3- and 8-month-old rats. nih.gov The in vitro release of calcitonin from the thyroid glands is also highest in this older age group. nih.gov These changes may be partly attributable to age-related hyperprolactinemia. nih.gov
Similarly, in female rats, plasma calcitonin levels and the basal in vitro release of thyroid calcitonin gradually increase with age, with the highest levels observed in old rats. physiology.org
Regarding calcitonin gene-related peptide (CGRP), its content shows varied age-related changes across different tissues. In some brain regions and cardiovascular tissues like atria and arteries, CGRP content declines with age. nih.gov Conversely, its levels increase in the thyroid gland, plasma, and veins in older rats. nih.gov In tissues such as the penis, bladder, kidney, testis, and adrenal gland, immunoreactive-CGRP levels increase up to maturity and then decline in aging rats. nih.gov However, in the lungs and sensory ganglia, the highest CGRP content is found in immature 3-week-old rats, followed by a decline with age. nih.gov In aged rats, cavernosal CGRP levels are significantly reduced compared to younger animals. oup.com
Interactive Data Table: Age-Related Changes in Calcitonin and CGRP in Rats
| Hormone | Tissue/Fluid | Age Group | Observation |
| Calcitonin | Plasma (Male) | 17-month-old | Highest levels compared to younger rats. nih.gov |
| Calcitonin | Thyroid Gland (Male, in vitro) | 17-month-old | Highest release compared to younger rats. nih.gov |
| Calcitonin | Plasma (Female) | Old | Highest levels compared to younger rats. physiology.org |
| Calcitonin | Thyroid Gland (Female, in vitro) | Old | Highest release compared to younger rats. physiology.org |
| CGRP | Atria and Arteries | Old | Content declined with age. nih.gov |
| CGRP | Thyroid Gland, Plasma, Veins | Old | Content increased with age. nih.gov |
| CGRP | Penis, Bladder, Kidney, Testis, Adrenal Gland | Aging | Levels declined after maturity. nih.gov |
| CGRP | Lungs, Sensory Ganglia | Immature (3-week-old) | Highest content, then declined with age. nih.gov |
| CGRP | Cavernosal Tissue | Aged | Significantly reduced levels compared to younger rats. oup.com |
Metabolism and Degradation of Calcitonin Rat
Renal Degradation Pathways and Mechanisms
The kidneys are the principal site for the metabolism and clearance of calcitonin, accounting for a significant portion of its breakdown. nih.govoup.com Studies in rats have demonstrated that the renal clearance of calcitonin is a highly efficient process involving both filtration-independent removal and intratubular metabolism. nih.govnih.gov The total renal clearance of immunoreactive human calcitonin in the isolated perfused rat kidney has been measured at approximately 1.96 ml/min, a rate that exceeds the glomerular filtration rate, indicating a filtration-independent pathway for removal. nih.gov
Once calcitonin is taken up by the kidneys, it undergoes rapid degradation. nih.gov After intravenous injection into rats, a substantial percentage of the hormone accumulates in the kidneys within minutes. nih.gov Degradation begins almost immediately, with a significant portion of the endocytosed hormone being broken down into low-molecular-weight products even before reaching the lysosomes. nih.gov This rapid intracellular degradation is a key feature of its renal handling.
The mechanism of degradation involves enzymatic hydrolysis. In rat kidney homogenates, salmon calcitonin is initially cleaved by endopeptidases at specific sites, such as the Leu9-Gly10 and Gly10-Lys11 bonds. ingentaconnect.com This initial endoproteolytic cleavage is followed by subsequent digestion by exoproteases. ingentaconnect.com Studies using subcellular fractions have identified degrading activity in association with brush-border membranes and cytosolic enzymes. nih.gov The entire process results in the formation of pharmacologically inactive fragments. wikipedia.orgdrugbank.com
Table 1: Renal Degradation of Calcitonin in Rats
| Parameter | Finding | Reference |
|---|---|---|
| Primary Organ of Metabolism | Kidney | nih.govoup.com |
| Total Renal Clearance (hCT) | 1.96 ± 0.18 ml/min | nih.gov |
| Renal Accumulation (hCT) | 16% of dose at 10 min, 20% at 1 hour | nih.gov |
| Initial Cleavage Sites (sCT) | Leu9-Gly10, Gly10-Lys11 | ingentaconnect.com |
| Degradation Mechanism | Initial endoproteolytic cleavage followed by exoproteolytic digestion | ingentaconnect.com |
Hepatic Metabolism and Inactivation
While the kidneys are the primary site of calcitonin degradation, the liver also plays a role in its metabolism. oup.com The liver can rapidly accumulate and degrade calcitonin. oup.com Studies using radioiodinated salmon calcitonin in rats showed rapid accumulation in the liver within one minute of injection, followed by swift degradation. oup.com However, the liver's contribution to the clearance of human calcitonin appears to be less significant than its role in clearing salmon calcitonin. oup.com
In vitro studies with rat liver homogenates and subcellular fractions have provided insights into the inactivation process. The half-life of salmon calcitonin in rat liver homogenate was found to be 43.07 minutes. ingentaconnect.com The initial cleavage sites for salmon calcitonin in liver homogenates were identified at the Val8-Leu9 and His17-Lys18 bonds. ingentaconnect.com The degradation is catalyzed by a combination of proteases, including aspartate-proteases in lysosomes and metalloproteases and cysteine-proteases in the cytosol. nih.govtandfonline.com
Interestingly, the rate of degradation in the liver can vary depending on the type of calcitonin. For instance, human calcitonin is degraded significantly faster than salmon calcitonin in rat liver lysosomal fractions. nih.govtandfonline.com In contrast, porcine calcitonin is almost completely inactivated by rat liver extract, while eel and salmon calcitonin show greater stability. thieme-connect.com
Table 2: Hepatic Metabolism of Calcitonin in Rats
| Parameter | Finding | Reference |
|---|---|---|
| Accumulation (sCT) | Rapid accumulation followed by rapid degradation | oup.com |
| Half-life (sCT in liver homogenate) | 43.07 min | ingentaconnect.com |
| Initial Cleavage Sites (sCT) | Val8-Leu9, His17-Lys18 | ingentaconnect.com |
| Degrading Enzymes | Aspartate-protease (lysosomes), metalloprotease and cysteine-protease (cytosol) | nih.govtandfonline.com |
| Relative Stability | Eel and salmon calcitonin are more stable than porcine calcitonin | thieme-connect.com |
Clearance from Plasma
The clearance of calcitonin from the plasma in rats is a rapid process, reflecting its efficient uptake and degradation by the kidneys and liver. karger.com This rapid clearance results in a short biological half-life. wikipedia.org Studies have shown that after administration, peak plasma concentrations are reached quickly, followed by a swift decline as the hormone is removed from circulation. wikipedia.org
The process of plasma clearance appears to be independent of certain physiological states. For example, studies in Fischer rats have shown that food restriction, which can affect many metabolic processes, has no significant effect on the clearance of calcitonin from the plasma. oup.comresearchgate.netnih.gov The kidney is recognized as the major organ responsible for the clearance of various forms of calcitonin, including human and salmon calcitonin, from the rat's circulation. oup.com The rapid removal from plasma ensures a tight regulation of the hormone's systemic effects.
Comparative Endocrinology and Evolutionary Insights from Rat Studies
Species-Specific Differences in Calcitonin and CGRP Structure and Activity
The study of calcitonin (CT) and calcitonin gene-related peptide (CGRP) in rats has provided significant insights into the species-specific variations in the structure and function of these peptides. While the fundamental roles of these molecules are conserved across vertebrates, subtle to significant differences in their amino acid sequences lead to variations in their biological potency and receptor interactions.
The primary structures of CT and CGRP exhibit notable differences when comparing rat sequences to those of salmon, chicken, and human. These variations directly impact their biological activity.
Structural Comparison:
Calcitonin is a 32-amino acid peptide, and CGRP is a 37-amino acid peptide. Both feature an N-terminal disulfide bridge, which is crucial for their biological activity. nih.gov The amino acid sequences show a high degree of conservation in certain regions, yet significant variability in others, particularly between mammalian and non-mammalian species. nih.govbioscientifica.comoup.combioone.org
Chicken CGRP shares a high degree of homology with human CGRP (90%) but differs at four amino acid positions. semanticscholar.org In contrast, chicken CT shows significant divergence from mammalian CTs. nih.gov Human and rat CGRP differ by only a few amino acids. ucl.ac.uk Salmon calcitonin, however, displays more considerable differences in its amino acid sequence when compared to mammalian calcitonins. bioscientifica.com
Table 1: Amino Acid Sequence Comparison of Calcitonin (CT)
| Species | Amino Acid Sequence |
| Rat | C G N L S T C M L G T Y T Q D L N K F H T F P Q T S I G V G A P-NH2 |
| Human | C G N L S T C M L G T Y T Q D F N K F H T F P Q T A I G V G A P-NH2 |
| Salmon | C S N L S T C V L G K L S Q E L H K L Q T Y P R T N T G S G T P-NH2 |
| Chicken | C A S L S T C V L G K L S Q E L H K L Q T Y P R T D V G A G T P-NH2 |
Table 2: Amino Acid Sequence Comparison of Calcitonin Gene-Related Peptide (CGRP)
| Species | Amino Acid Sequence |
| Rat α-CGRP | S C N T A T C V T H R L A G L L S R S G G V V K D N F V P T N V G S E A F-NH2 |
| Human α-CGRP | A C D T A T C V T H R L A G L L S R S G G V V K N N F V P T N V G S K A F-NH2 |
| Salmon CGRP I | A C N T A T C V T H R L A D F L N R S G G N G N S N F V P T N V G A K A F-NH2 |
| Chicken CGRP | A C N T A T C V T H R L A G L L S R S G G V V K N N F V P T N V G S K A F-NH2 |
Note: Amino acid differences from the rat sequence are highlighted for comparison.
Functional Activity Comparison:
These structural variations translate into significant differences in biological activity. Salmon calcitonin is notably more potent than human and rat calcitonin in various biological assays. nih.gov For instance, in studies on food and water consumption in rats, salmon calcitonin was found to be at least 40 times more potent than mammalian forms. nih.gov This increased potency is attributed to differences in receptor binding affinity and resistance to degradation. nih.gov
Chicken CGRP and rat CGRP have been shown to be equipotent in producing vasodilation in rat mesenteric vascular beds, and both were more potent than human α-CGRP. semanticscholar.org The affinity of CGRP for its receptor can also vary between species. For example, non-peptide CGRP receptor antagonists have been found to have a higher affinity for human CGRP receptors compared to those in rats. nih.gov
Table 3: Comparative Biological Activity of Calcitonin and CGRP
| Peptide | Species | Assay/Receptor | Potency/Affinity (Kd or EC50) | Reference |
| Calcitonin | Salmon | Rat Calcitonin Receptor (C1a) | Kd: 0.5 ± 1.3 nM | nih.gov |
| Calcitonin | Salmon | Rat Calcitonin Receptor (C1b) | Kd: 23 ± 2 nM | nih.gov |
| Calcitonin | Human | Rat Calcitonin Receptor (C1b) | No competition at 1 µM | nih.gov |
| Calcitonin | Rat | Rat Calcitonin Receptor (C1b) | No competition at 1 µM | nih.gov |
| CGRP | Chicken | Rat Mesenteric Vasodilation | EC50: Not specified, but equipotent to rat CGRP | semanticscholar.org |
| CGRP | Rat | Rat Mesenteric Vasodilation | EC50: Not specified, more potent than human CGRP | semanticscholar.org |
| CGRP | Human | Rat Mesenteric Vasodilation | EC50: Not specified, less potent than rat/chicken CGRP | semanticscholar.org |
| CGRP | Human | Rat Hypothalamic CGRP Receptor | Ki: 4.6 ± 2.1 nM | oup.com |
| CGRP | Chicken | Chicken CLR/RAMP1 | EC50: 0.26 ± 0.03 nM (cAMP pathway) | nih.gov |
| Calcitonin | Chicken | Chicken CTR | EC50: 0.15 ± 0.05 nM (MAPK/ERK pathway) | nih.gov |
Conservation of Calcitonin Family Peptides and Receptors Across Species
Despite the species-specific differences, the fundamental structures and functions of the calcitonin family of peptides and their receptors are remarkably conserved across vertebrate evolution. This family includes calcitonin, CGRP, amylin, and adrenomedullin (B612762). All members share a common structural motif, including a disulfide-bridged loop at the N-terminus. nih.gov
The receptors for this peptide family, the calcitonin receptor (CTR) and the calcitonin receptor-like receptor (CLR), are G protein-coupled receptors. Their ligand specificity is further determined by their association with receptor activity-modifying proteins (RAMPs). This tripartite system of peptide, receptor, and RAMP is a conserved feature from fish to mammals. pnas.orgphysiology.org
Studies on rat calcitonin receptors have identified different isoforms, such as C1a and C1b, which arise from alternative splicing. nih.gov These isoforms exhibit different ligand binding affinities. The C1b isoform, for example, is predominantly expressed in the brain. nih.gov The existence of such isoforms and their differential expression patterns appear to be a conserved mechanism for generating functional diversity within the calcitonin system. The gene organization for calcitonin, with alternative splicing giving rise to either calcitonin or CGRP, is also conserved in humans, rats, chickens, and salmon. bioscientifica.com
Phylogenetic Perspectives on Calcitonin System Evolution
Phylogenetic analyses of the calcitonin gene family suggest a complex evolutionary history involving gene duplication and diversification. It is believed that the various members of the calcitonin family arose from a common ancestral gene. nih.gov Comparative genomic studies in vertebrates, from teleost fish to mammals, indicate that the CGRP family system, including the peptides, their receptors, and RAMPs, evolved from a common ancestor. pnas.orgphysiology.org
The presence of calcitonin-like peptides and their receptors in invertebrates, such as the sea squirt (Ciona intestinalis) and amphioxus, suggests that the origins of this signaling system predate the emergence of vertebrates. pnas.org The complexity of the vertebrate CGRP gene is thought to have been acquired during vertebrate evolution, as the gene structure in invertebrate chordates is simpler. pnas.org
Phylogenetic trees constructed from amino acid sequences of calcitonin from various species, including rat, human, chicken, and salmon, illustrate the evolutionary relationships. bioscientifica.com These analyses typically show a clustering of mammalian calcitonins, while the fish and avian forms group separately, reflecting their structural and functional divergence. bioone.org The study of these peptides in a wide range of species, with the rat serving as a key mammalian model, continues to provide valuable insights into the evolutionary pressures that have shaped the diversity and function of the calcitonin signaling system.
Advanced Research Methodologies and Animal Models in Calcitonin Rat Research
In Vitro Cellular Models
In vitro models are crucial for dissecting the direct effects of calcitonin on specific cell types, eliminating the systemic complexities of a whole organism.
Primary Rat Bone Cell Cultures (Osteoclasts, Osteoblasts)
Primary cultures of bone cells isolated directly from rats provide a physiologically relevant system to study calcitonin's effects.
Osteoclasts: Osteoclasts, the primary target of calcitonin, are responsible for bone resorption. Studies using primary rat osteoclasts have demonstrated that calcitonin directly inhibits their function. plos.orgnih.gov This inhibition involves two distinct and essential effects: the cessation of cell motility and significant cellular retraction. bioscientifica.comnih.gov The signaling pathways mediating these effects are complex, involving at least two G proteins and the second messengers cyclic AMP (cAMP) and calcium. bioscientifica.comnih.gov
Research has shown that calcitonin can prevent apoptosis (programmed cell death) in osteoclasts induced by other agents, leading to an increase in osteoclast number and size. plos.org However, this survival effect does not prevent the calcitonin-induced reduction in bone resorption. plos.org Specifically, calcitonin inhibits SDCP-induced apoptosis in primary osteoclast cultures by increasing Bcl-2 and Erk activity and decreasing Mcl-1 activity. plos.orgnih.govresearchgate.net
Interestingly, while calcitonin from various species, such as salmon, effectively inhibits neonatal rat osteoclast activity, chicken calcitonin fails to do so, highlighting species-specific differences in receptor interaction. oup.com
Osteoblasts: The effect of calcitonin on osteoblasts, the bone-forming cells, is less direct. While some early studies suggested a direct stimulatory effect on osteoblast proliferation, it is now widely accepted that the calcitonin receptor is not expressed in these cells. physiology.org Therefore, the observed effects of calcitonin on osteoblasts are likely indirect, mediated through their interaction with osteoclasts. nih.gov
Studies using conditioned medium from calcitonin-treated osteoclasts have shown that these osteoclasts can indirectly stimulate osteoblast activity. frontiersin.orgnih.gov For instance, calcitonin induces the expression of Wnt10b in osteoclasts. nih.govfrontiersin.orgnih.gov This Wnt10b is then secreted and acts on osteoblasts to increase mineralization, as indicated by increased alkaline phosphatase (ALP) and alizarin (B75676) red staining. frontiersin.orgnih.gov This finding suggests a "coupling" mechanism where the inhibition of resorption by calcitonin is linked to a subsequent stimulation of bone formation.
Table 1: Summary of Calcitonin Effects on Primary Rat Bone Cell Cultures
| Cell Type | Direct/Indirect Effect | Key Findings | Citations |
|---|---|---|---|
| Osteoclasts | Direct | Inhibition of motility and resorption; prevention of apoptosis; involves G proteins, cAMP, and calcium signaling. | plos.orgnih.govbioscientifica.comnih.govnih.govalliedacademies.org |
| Osteoblasts | Indirect | No direct effect due to lack of receptors. Indirect stimulation of mineralization via osteoclast-secreted factors like Wnt10b. | physiology.orgnih.govfrontiersin.orgnih.gov |
Rat Osteosarcoma Cell Lines (UMR 106-06)
The UMR 106-06 cell line, derived from a rat osteogenic sarcoma, is a valuable tool as it represents an osteoblast-like phenotype that, unlike primary osteoblasts, expresses calcitonin receptors. nih.govnih.gov This unique characteristic allows for the study of calcitonin receptor signaling in an osteoblastic context.
In UMR 106-06 cells, calcitonin stimulates the production of second messengers, including cAMP and intracellular free calcium ([Ca2+]i). nih.govnih.govoup.com The increase in [Ca2+]i is dependent on extracellular calcium. nih.govoup.com Interestingly, while other agents that increase cAMP in these cells suppress DNA and collagen synthesis, calcitonin has only a minimal effect on these parameters. nih.govoup.com Furthermore, calcitonin has been shown to stimulate alkaline phosphatase specific activity in these cells. nih.govoup.com
Studies on this cell line have also been instrumental in understanding calcitonin receptor kinetics, including ligand-induced internalization and down-regulation. oup.comnih.gov The binding of calcitonin to its receptor on UMR 106-06 cells leads to the endocytosis of the hormone-receptor complex. nih.govnih.gov
Table 2: Calcitonin-rat Research Findings in UMR 106-06 Cells
| Parameter Studied | Effect of Calcitonin | Signaling Pathway/Mechanism | Citations |
|---|---|---|---|
| Second Messengers | Stimulation of cAMP and intracellular calcium ([Ca2+]i) | Adenylate cyclase activation; influx of extracellular calcium | nih.govnih.govoup.com |
| DNA & Collagen Synthesis | Minimal reduction | Uncoupling from cAMP-mediated suppression | nih.govoup.com |
| Alkaline Phosphatase | Stimulation | - | nih.govoup.com |
| Receptor Dynamics | Receptor internalization and down-regulation | Endocytosis of the ligand-receptor complex | oup.comnih.gov |
Rat Submaxillary Gland Cell Cultures
Research on rat submaxillary gland cell cultures is limited in the direct context of "this compound."
Rat Spinal Cord Primary Cultures
Primary cultures of neonatal rat spinal cord cells have been used to investigate the effects of calcitonin gene-related peptide (CGRP), a peptide related to calcitonin. CGRP increases the formation of cAMP in both neurons and non-neuronal cells within these cultures, suggesting it has multiple actions in the spinal cord. nih.gov The response to CGRP is biphasic, indicating the activation of both high- and low-affinity receptors. nih.gov These studies provide a model to understand the neuromodulatory roles of the calcitonin family of peptides. nih.govnih.gov
Rat Alveolar Macrophage Cell Lines (NR8383)
The rat alveolar macrophage cell line, NR8383, serves as a model to study the immunomodulatory functions of the calcitonin peptide family. nih.govplos.org These cells are both a source and a target for calcitonin family members, including adrenomedullin (B612762) (AM), intermedin (IMD), and CGRP. nih.govplos.org Treatment with lipopolysaccharide (LPS), a component of bacterial cell walls, upregulates the expression of these peptides and their receptors in NR8383 cells. plos.orgplos.org
Functionally, these peptides inhibit Fcγ receptor-mediated phagocytosis and the production of the pro-inflammatory cytokine TNF-α. nih.govplos.org CGRP can also slightly down-regulate pro-IL-1β mRNA. nih.govplos.org These findings suggest that the calcitonin peptide family may act as an inhibitory feedback mechanism during pulmonary bacterial infections. plos.org
Table 3: Effects of Calcitonin Family Peptides on NR8383 Rat Alveolar Macrophages
| Peptide | Effect on Phagocytosis | Effect on TNF-α Production | Effect on pro-IL-1β mRNA | Citations |
|---|---|---|---|---|
| Adrenomedullin (AM) | Inhibition | Inhibition | No significant effect | nih.govplos.org |
| Intermedin (IMD) | Inhibition | Inhibition | No significant effect | nih.govplos.org |
| CGRP | Inhibition | Inhibition | Slight down-regulation | nih.govplos.org |
In Vivo Rat Models
In vivo rat models are indispensable for understanding the systemic effects of calcitonin and its therapeutic potential, particularly for conditions like osteoporosis. The ovariectomized (OVX) rat is a widely used model for postmenopausal bone loss.
Following ovariectomy, rats experience a significant decrease in cancellous bone volume and a dramatic increase in bone turnover, characterized by elevated numbers of both osteoblasts and osteoclasts, and increased bone formation and resorption rates. nih.gov
Treatment of OVX rats with calcitonin has been shown to effectively prevent this bone loss. nih.govresearchgate.net It normalizes tibial cancellous bone volume and depresses the high rates of bone turnover, bringing them back towards the levels seen in control rats. nih.gov Micro-CT analysis confirms that calcitonin treatment reduces bone loss in OVX rats. nih.govfrontiersin.org
Biochemical marker analysis in these models reveals that calcitonin decreases serum markers of bone resorption, such as TRAP5b and CTX-1, while increasing markers of bone formation, like osteocalcin (B1147995) and P1NP. frontiersin.org This supports the uncoupling effect observed in vitro, where inhibition of resorption is followed by an anabolic phase. Furthermore, calcitonin treatment in OVX rats leads to increased serum levels of Wnt10b, correlating with the in vitro findings of Wnt10b induction in osteoclasts. nih.govfrontiersin.org
Studies have also noted that the hypocalcemic effect of calcitonin is more pronounced in OVX rats, which is consistent with its action in states of high bone turnover. nih.gov
Table 4: Research Findings from In Vivo Rat Models of Calcitonin Action
| Rat Model | Key Parameter Measured | Effect of Calcitonin Treatment | Citations |
|---|---|---|---|
| Ovariectomized (OVX) Rat | Cancellous Bone Volume | Prevents decrease | nih.gov |
| Bone Turnover Markers (resorption) | Decreased (TRAP5b, CTX-1) | frontiersin.org | |
| Bone Turnover Markers (formation) | Increased (Osteocalcin, P1NP) | frontiersin.org | |
| Serum Wnt10b | Increased | nih.govfrontiersin.org | |
| Bone Turnover Rate | Depressed to near control levels | nih.gov |
Thyroparathyroidectomy (TPTX) and Thyroidectomy (TX) Models
Thyroparathyroidectomy (TPTX), the surgical removal of both the thyroid and parathyroid glands, and thyroidectomy (TX), the removal of the thyroid gland alone, are fundamental models in studying the physiological roles of calcitonin and parathyroid hormone (PTH). researchgate.netcriver.com These models allow researchers to investigate the effects of the absence of these hormones and to study the impact of hormone replacement therapies. criver.comnih.gov
In TPTX rat models, significant alterations in mineral homeostasis are observed. Studies have shown that TPTX in rats leads to a notable decrease in serum calcium levels and an increase in serum phosphorus levels. criver.com These changes are a direct consequence of the removal of PTH, which is crucial for calcium regulation, and calcitonin. To isolate the effects of PTH deficiency, TPTX rats are often supplemented with thyroxine (T4) to compensate for the removal of the thyroid gland. criver.com This ensures that the observed effects are primarily related to the absence of parathyroid hormone. criver.com
Research using TPTX models has revealed the complex interplay between thyroid hormones, parathyroid hormone, and calcitonin in regulating the tissue distribution of various elements. Following TPTX, the concentrations of elements such as sodium, potassium, calcium, magnesium, iron, sulfur, phosphorus, rubidium, strontium, manganese, copper, and zinc are altered in various tissues including whole blood, plasma, brain, liver, heart, kidney, skeletal muscle, and bone. nih.gov Replacement therapy with T4 has been shown to correct the imbalances of sodium, copper, zinc, iron, and sulfur, while calcitonin administration helps in correcting potassium, phosphorus, and rubidium levels, although it is less effective for calcium. nih.gov This indicates the significant role of thyroid hormones, particularly T4, in the tissue balance of several elements. nih.gov
Furthermore, TPTX models have been instrumental in understanding the pathophysiology of conditions like nephrotoxic serum nephritis. In rats with this condition, TPTX was found to prevent uremia and significantly reduce renal histological damage and calcification. nih.gov Interestingly, selective parathyroidectomy (PTX) did not confer the same protective effects, suggesting that the benefits of TPTX in this context are not solely due to the elimination of PTH and may involve the absence of calcitonin or other thyroid-derived factors. nih.gov
The following table summarizes key findings from studies utilizing TPTX and TX models in rats:
| Model | Key Findings | Reference |
| TPTX with T4 replacement | Significant decrease in serum calcium and increase in serum phosphorus. criver.com | criver.com |
| TPTX | Altered tissue distribution of multiple elements (Na, K, Ca, Mg, Fe, S, P, Rb, Sr, Mn, Cu, Zn). nih.gov | nih.gov |
| TPTX in Nephrotoxic Serum Nephritis | Prevented uremia, reduced renal damage and calcification. nih.gov | nih.gov |
| Selective PTX in Nephrotoxic Serum Nephritis | No protective effect on proteinuria, histologic damage, or functional deterioration. nih.gov | nih.gov |
Ovariectomy-Induced Osteoporosis Models
The ovariectomized (OVX) rat is a widely accepted and extensively used animal model for studying postmenopausal osteoporosis. nih.govspandidos-publications.commdpi.com Ovariectomy, the surgical removal of the ovaries, induces a state of estrogen deficiency that mimics the hormonal changes occurring in postmenopausal women, leading to characteristic bone loss and microarchitectural deterioration. spandidos-publications.commdpi.comeuropeanreview.org
In OVX rats, a significant decrease in bone mineral density (BMD) is a hallmark finding, confirming the successful induction of an osteoporotic state. europeanreview.orgsmj.org.sa This bone loss is associated with an increase in bone turnover, characterized by elevated bone resorption. nih.gov Histological analysis of bone from OVX rats reveals a sparser trabecular network and altered morphology. spandidos-publications.com
Studies utilizing the OVX rat model have been crucial in evaluating the efficacy of various therapeutic interventions for osteoporosis, including salmon calcitonin. Research has shown that administration of salmon calcitonin to OVX rats can inhibit bone resorption stimulated by ovariectomy. nih.gov This leads to less bone loss, particularly in the vertebral body. nih.gov Furthermore, calcitonin treatment has been observed to increase osteoblast surfaces, suggesting a role in maintaining or even stimulating bone formation. nih.gov
Combined therapeutic approaches have also been investigated in OVX rats. For instance, the combination of salmon calcitonin and aspirin (B1665792) has been shown to be more effective in improving bone biomechanics and normalizing trabecular architecture compared to either treatment alone. spandidos-publications.com This combination therapy also led to increased expression of osteoprotegerin (OPG) and decreased expression of receptor activator of nuclear factor κB ligand (RANKL), key regulators of bone remodeling. spandidos-publications.com
The table below presents a summary of research findings from studies using the ovariectomy-induced osteoporosis model in rats:
| Intervention in OVX Rats | Key Findings | Reference |
| Salmon Calcitonin | Inhibited bone resorption, reduced bone loss, and increased osteoblast surfaces. nih.gov | nih.gov |
| Salmon Calcitonin | Increased BMD, improved biomechanical properties, and enhanced fracture healing. smj.org.sa | smj.org.sa |
| Salmon Calcitonin + Aspirin | Increased BMD, improved femur bone strength, normalized trabecular architecture, increased OPG expression, and decreased RANKL expression. spandidos-publications.com | spandidos-publications.com |
| No Intervention (Control) | Significant decrease in BMD. europeanreview.org | europeanreview.org |
Mandibular Distraction Osteogenesis (MDO) Models
Mandibular distraction osteogenesis (MDO) is a surgical technique used to generate new bone by gradually separating two bone segments. nih.govnih.gov The rat MDO model is a valuable tool for investigating the molecular and cellular mechanisms that govern this process of bone regeneration. nih.govnih.gov This model allows for controlled studies on the factors that can enhance and accelerate new bone formation. nih.govresearchgate.net
Research using the rat MDO model has highlighted the significant role of calcitonin gene-related peptide (CGRP) in promoting osteogenesis. nih.govspandidos-publications.com Studies have demonstrated that the administration of CGRP in MDO rats leads to a significant increase in the bone mineral density of the newly formed bone. nih.gov This effect is thought to be mediated by the enhanced migration and differentiation of bone marrow mesenchymal stem cells (BMMSCs) into osteoblasts. nih.govspandidos-publications.com In vitro experiments have shown that CGRP can promote the proliferation and migration of BMMSCs. nih.gov
Furthermore, CGRP has been shown to promote angiogenesis, the formation of new blood vessels, which is a critical component of bone regeneration. researchgate.net In the MDO model, exogenous CGRP significantly promoted vessel formation in the distraction gap. researchgate.net This angiogenic effect is associated with an increase in endothelial progenitor cells. researchgate.net
The table below summarizes key findings from research utilizing the rat MDO model to study the effects of CGRP:
| Intervention in Rat MDO Model | Key Findings | Reference |
| Calcitonin Gene-Related Peptide (CGRP) | Increased bone mineral density of newly formed bone. nih.gov | nih.gov |
| Calcitonin Gene-Related Peptide (CGRP) | Enhanced migration and differentiation of bone marrow mesenchymal stem cells. nih.govspandidos-publications.com | nih.govspandidos-publications.com |
| Calcitonin Gene-Related Peptide (CGRP) | Promoted angiogenesis and vessel formation in the distraction gap. researchgate.net | researchgate.net |
| CGRP Antagonist (CGRP8-37) | In vitro, inhibited the positive effects of CGRP on BMMSCs. nih.govspandidos-publications.com | nih.govspandidos-publications.com |
Spontaneously Hypertensive Rat Models
The spontaneously hypertensive rat (SHR) is a widely used genetic model of essential hypertension. ahajournals.orgahajournals.orgphysiology.org These rats develop high blood pressure without any external intervention, making them a valuable tool for studying the pathophysiology of hypertension and for evaluating potential therapeutic agents. ahajournals.orgahajournals.org Research in SHR models has revealed alterations in the expression and function of calcitonin gene-related peptide (CGRP), a potent vasodilator. ahajournals.orgahajournals.orgnih.gov
Studies have consistently shown that CGRP expression is markedly reduced in the dorsal root ganglia of SHRs compared to their normotensive Wistar-Kyoto (WKY) counterparts. ahajournals.orgahajournals.orgnih.gov This decrease in CGRP, a powerful vasodilator, is thought to contribute to the development and maintenance of elevated blood pressure in this model. ahajournals.orgahajournals.org The reduction in CGRP appears to be tissue-specific, as no significant differences in CGRP mRNA levels were found in the heart or brain between SHR and WKY rats. ahajournals.orgnih.gov
Interestingly, while neuronal CGRP is decreased, some studies have reported enhanced circulating levels of i-CGRP (immunoreactive CGRP) in SHRs. oup.com This suggests a complex regulation of CGRP in hypertension. The hemodynamic effects of exogenous CGRP have also been investigated in SHRs. Intravenous administration of CGRP leads to a dose-dependent reduction in mean arterial pressure, primarily through a decrease in total peripheral resistance. physiology.org
The following table summarizes key findings from studies on CGRP in spontaneously hypertensive rats:
| Parameter Measured in SHR | Key Findings | Reference |
| CGRP mRNA in Dorsal Root Ganglia | Significantly decreased compared to WKY rats. ahajournals.orgnih.gov | ahajournals.orgnih.gov |
| Neuronal CGRP Peptide Production | Markedly decreased in 12-week-old SHRs. ahajournals.org | ahajournals.org |
| Circulating i-CGRP Levels | Threefold higher compared to WKY controls. oup.com | oup.com |
| Hemodynamic Response to Exogenous CGRP | Dose-dependent reduction in mean arterial pressure. physiology.org | physiology.org |
| Serum Ionized Calcium | Significantly lower in SHR versus WKY rats. ahajournals.org | ahajournals.org |
Age-Related Models of Calcitonin Secretion and Action
Aging is associated with significant changes in the endocrine system, including the regulation of calcitonin secretion and its effects on target tissues. nih.govresearchgate.netphysiology.org Animal models, particularly aging rats, have been instrumental in elucidating these age-related alterations. nih.govresearchgate.netphysiology.org
Studies in male rats have shown that aging is associated with hypercalcitoninemia, an elevated level of circulating calcitonin. nih.gov For instance, 17-month-old male rats exhibit higher plasma calcitonin levels compared to younger rats. nih.gov This age-related increase in calcitonin secretion may be linked to hyperprolactinemia, as elevated prolactin levels have also been observed in older rats. nih.gov In vitro studies have confirmed that thyroid glands from older rats release more calcitonin. nih.gov
In female rats, a similar trend of increased calcitonin secretion with age has been observed. physiology.org Old female rats have the highest plasma calcitonin levels and in vitro release of calcitonin from the thyroid gland compared to younger age groups. physiology.org These changes occur alongside decreased levels of plasma estradiol (B170435) and progesterone (B1679170), suggesting that the hypercalcitoninemia in aged female rats is not driven by ovarian steroids. physiology.org
The responsiveness of bone to calcitonin also appears to be age-dependent. One study noted a more pronounced effect of calcitonin on serum calcium in 5-week-old rats compared to older rats, suggesting a greater sensitivity of younger bone to the hormone's actions. karger.com
The table below summarizes key findings from studies on age-related changes in calcitonin in rats:
| Age Group and Sex of Rats | Key Findings | Reference |
| 17-month-old male rats | Highest plasma prolactin and calcitonin levels compared to younger rats. nih.gov | nih.gov |
| Old (21-month) female rats | Lowest plasma estradiol and progesterone, yet highest plasma prolactin and calcitonin. physiology.org | physiology.org |
| Aging female rats (in vitro) | Gradual increase in the basal release of thyroid calcitonin with age. physiology.org | physiology.org |
| Young (5-week-old) rats | More pronounced effect of calcitonin on serum calcium compared to older rats. karger.com | karger.com |
| Aging male rats (histology) | Significant increase in the volume density of C-cells in older rats. researchgate.net | researchgate.net |
Gene Transfer Models (e.g., Adenoviral-mediated CGRP Gene Transfer)
Gene transfer technologies, particularly using adenoviral vectors, have emerged as powerful tools to investigate the physiological and therapeutic effects of overexpressing specific genes in vivo and in vitro. oup.comoup.comphysiology.org In the context of calcitonin-related research, adenoviral-mediated gene transfer of prepro-calcitonin gene-related peptide (CGRP) has been utilized to explore its potential in various pathological conditions in rat models. oup.com
One area of investigation has been age-related erectile dysfunction (ED). Studies have shown that CGRP levels are downregulated in the penis of aged rats. oup.com By using an adenoviral vector to deliver the prepro-CGRP gene (AdRSVCGRP) directly to the corpora cavernosa of aged rats, researchers were able to significantly increase CGRP protein and mRNA levels. oup.com This overexpression of CGRP resulted in an enhanced erectile response to cavernosal nerve stimulation, restoring it to levels seen in younger rats. oup.com The mechanism appears to be a cAMP-dependent pathway. oup.com
In vascular smooth muscle cells, adenoviral-mediated transfer of Receptor Activity-Modifying Protein-1 (RAMP1), a crucial component of the CGRP receptor, has been shown to significantly increase the cells' sensitivity to CGRP. oup.com This resulted in a greater CGRP-induced production of cAMP, leading to a decrease in cell proliferation. oup.com
Furthermore, gene transfer of prepro-CGRP has been explored for its potential to prevent cerebral vasospasm, a serious complication of subarachnoid hemorrhage. physiology.orgahajournals.org In a rabbit model, injection of an adenoviral vector carrying the CGRP gene into the cisterna magna led to a massive increase in CGRP levels in the cerebrospinal fluid and attenuated the vasoconstriction that typically follows a subarachnoid hemorrhage. physiology.orgahajournals.org
The table below summarizes key findings from studies using adenoviral-mediated gene transfer of CGRP:
| Model and Target Tissue | Key Findings | Reference |
| Aged rat corpora cavernosa | Increased CGRP protein and mRNA, enhanced erectile response. oup.com | oup.com |
| Cultured rat aorta smooth muscle cells (RAMP1 gene transfer) | Increased CGRP-induced cAMP production, decreased cell proliferation. oup.com | oup.com |
| Rabbit basilar artery (in vivo) | Increased CGRP in cerebrospinal fluid, attenuated vasoconstriction after subarachnoid hemorrhage. physiology.orgahajournals.org | physiology.orgahajournals.org |
| Mouse lung (in vivo) | Attenuated chronic hypoxia-induced pulmonary hypertension. ahajournals.org | ahajournals.org |
Key Experimental Techniques
A variety of sophisticated experimental techniques are employed in this compound research to elucidate the hormone's synthesis, secretion, and physiological effects. These techniques range from immunoassays for hormone quantification to advanced imaging and molecular biology methods.
Radioimmunoassay (RIA) is a cornerstone technique for measuring the concentration of calcitonin and CGRP in plasma and other biological fluids. oup.comnih.gov This highly sensitive method allows for the quantification of peptide hormones, providing crucial data for studies on hormone secretion in different physiological and pathological states. oup.comnih.gov
Enzyme-Linked Immunosorbent Assay (ELISA) is another immunoassay frequently used to measure levels of CGRP and bone turnover markers. spandidos-publications.comresearchgate.netnih.gov For example, ELISA is used to determine the concentrations of serum bone resorption markers like CTX-I and bone formation markers like P1NP. plos.org
Immunohistochemistry and Immunofluorescence are vital for localizing calcitonin and CGRP within tissues. These techniques use antibodies to visualize the distribution of these peptides in specific cells and nerve fibers, such as the C-cells of the thyroid gland or perivascular nerves. jove.complos.org Immunofluorescence, often combined with confocal microscopy, allows for detailed three-dimensional reconstruction of nerve fiber networks. jove.com
Molecular Biology Techniques are essential for studying the genetic regulation of calcitonin and CGRP. Northern blot analysis and quantitative polymerase chain reaction (qPCR) are used to measure the levels of mRNA, providing insights into gene expression. nih.govahajournals.orgnih.govnih.gov For instance, these methods have been used to demonstrate the decreased CGRP mRNA levels in the dorsal root ganglia of spontaneously hypertensive rats. ahajournals.orgnih.gov
In vitro cell culture systems, using cells like primary rat aorta smooth muscle cells or bone marrow mesenchymal stem cells, allow for controlled experiments to dissect the cellular and molecular mechanisms of calcitonin and CGRP action. nih.govoup.com These experiments often involve measuring second messengers like cyclic AMP (cAMP) to understand signaling pathways. oup.comphysiology.org
Bone Densitometry , such as dual-energy X-ray absorptiometry (DXA) and peripheral quantitative computed tomography (pQCT), is used to measure bone mineral density and content in various rat models of bone disease, particularly osteoporosis. criver.comspandidos-publications.comsmj.org.sa
Histomorphometry provides quantitative analysis of bone microarchitecture. This involves staining bone sections and measuring parameters like trabecular thickness, separation, and number, as well as osteoblast and osteoclast surfaces. nih.govspandidos-publications.complos.org
The following table lists some of the key experimental techniques and their applications in this compound research:
| Experimental Technique | Application |
| Radioimmunoassay (RIA) | Quantification of plasma calcitonin and CGRP. oup.comnih.gov |
| ELISA | Measurement of CGRP and bone turnover markers (e.g., CTX-I, P1NP). spandidos-publications.comresearchgate.netplos.org |
| Immunohistochemistry/Immunofluorescence | Localization of calcitonin in thyroid C-cells and CGRP in nerve fibers. jove.complos.org |
| Northern Blot Analysis / qPCR | Measurement of calcitonin and CGRP mRNA levels. nih.govahajournals.orgnih.gov |
| In Vitro Cell Culture | Studying cellular responses to calcitonin and CGRP. nih.govoup.com |
| cAMP Measurement | Assessing intracellular signaling pathways. oup.comphysiology.org |
| Bone Densitometry (DXA, pQCT) | Measuring bone mineral density and content. criver.comspandidos-publications.comsmj.org.sa |
| Histomorphometry | Quantitative analysis of bone microarchitecture. nih.govspandidos-publications.complos.org |
Immunocytochemistry and Immunohistochemistry
Immunocytochemistry (ICC) and immunohistochemistry (IHC) are powerful techniques used to visualize the presence and location of calcitonin and its receptors within cells and tissues, respectively.
In one study, immunohistochemistry revealed that cells in the serous acini of rat submaxillary gland tissue stained positive for calcitonin antibodies. bjbms.orgnih.gov Further investigation using immunocytochemistry on cultivated cells from rat submaxillary glands showed positive staining for calcitonin in the cytoplasm of epithelial cells, suggesting that these glands can produce the hormone. bjbms.orgnih.gov
Immunohistochemistry has also been instrumental in studying the effects of calcitonin on bone. In ovariectomy-induced osteoporotic rats, immunohistochemistry labeling of Wnt10b was used to show that calcitonin treatment increased its expression in the metaphysis of the femoral bone. nih.gov This technique, combined with TRAP staining, helped to identify the cellular localization of this effect. researchgate.net Additionally, co-localization studies using immunohistochemistry have demonstrated that most afferent renal nerve perikarya in rats are immunoreactive for calcitonin gene-related peptide (CGRP), with a subset also containing substance P. nih.gov This suggests a role for these peptides in transmitting afferent renal signals. nih.gov
Antibodies for these techniques are commercially available from various sources and have been validated for use in rat tissues. biocompare.comthermofisher.commybiosource.comthermofisher.com For instance, rabbit polyclonal antibodies against rat calcitonin receptor have been used in immunohistochemistry on frozen sections. biocompare.com
Nucleic Acid Hybridization (In Situ Hybridization, RT-PCR)
Nucleic acid hybridization techniques are crucial for detecting and quantifying calcitonin and calcitonin receptor (CTR) messenger RNA (mRNA), providing insights into gene expression.
In Situ Hybridization (ISH): ISH has been used to map the distribution of CTR mRNA in various rat tissues. In the rat brain and pituitary gland, labeled cells were found in the nucleus accumbens, preoptic areas, and specific hypothalamic nuclei, but not strongly in the pituitary gland itself. researchgate.netnih.gov In the kidney, intense signals for CTR mRNA were observed in the straight tubules of the cortex and the outer stripe of the outer medulla. researchgate.net Other studies have found strong signals in exocrine glands like the salivary and pancreas, as well as in the epithelia of the seminal vesicle and prostatic glands. researchgate.net In rat mammary tissue, ISH revealed that CTR mRNA signals were present throughout the gland during pregnancy and lactation. researchgate.net
Reverse Transcription-Polymerase Chain Reaction (RT-PCR): RT-PCR has been widely used to study the expression of calcitonin and its receptor isoforms. In rat mammary tissue, RT-PCR showed that CT mRNA is induced mid-pregnancy and that the C1a isoform of the CTR is expressed during both pregnancy and lactation. oup.com In the rat pituitary and hypothalamus, RT-PCR detected CT mRNA in both tissues, with higher abundance in the pituitary. physiology.org This study also found that the C1a CTR subtype was expressed in both tissues, while the C1b subtype was only in the hypothalamus. physiology.org
Quantitative RT-PCR (qRT-PCR) has provided more precise measurements. One study developed a quantitative assay to measure the two CTR spliced variants (C1a and C1b) in microdissected rat nephron segments. nih.gov They found that only the C1a isoform was present, with the highest expression in the cortical thick ascending limb of Henle's loop. nih.govphysiology.org In studies of bone healing, RT-PCR has been used to assess the expression of genes involved in bone regeneration in response to various biomaterials in rat calvarial defects. mdpi.com
The combination of these techniques provides a comprehensive picture of calcitonin gene expression. For example, in the rat digestive system, in situ hybridization and RNA blot hybridization were used to differentiate the expression of α- and β-CGRP mRNA, revealing that β-CGRP mRNA is expressed in enteric neurons. tandfonline.com
Western Blot Analysis
Western blot analysis is a key technique for identifying and quantifying specific proteins, such as the calcitonin receptor, in a sample.
In studies of calcitonin receptor in rats, Western blot analysis of rat testis cell lysate using a rabbit anti-rat calcitonin receptor antibody identified two protein bands with molecular weights of approximately 70 and 50 kDa. biocompare.combio-rad-antibodies.com This suggests the presence of different forms or subunits of the receptor. Another study using a different antibody also detected calcitonin protein in rat heart whole cell lysates. mybiosource.com
Western blot has also been employed to investigate the downstream signaling pathways of calcitonin. In a study on ovariectomy-induced osteoporotic rats, Western blot analysis revealed a time-dependent increase in the expression of Wnt10b in osteoclasts treated with calcitonin. nih.govresearchgate.net This finding supports the role of calcitonin in promoting bone formation through the Wnt signaling pathway. nih.gov Furthermore, in research on the effects of calcitonin gene-related peptide (CGRP) on bone marrow mesenchymal stem cells (BMMSCs) in rats, Western blot was used to measure the protein expression of alkaline phosphatase (ALP) and runt-related transcription factor 2 (RUNX2), key markers of osteogenic differentiation. spandidos-publications.com
Receptor Binding Assays and Kinetics
Receptor binding assays are fundamental for characterizing the interaction between calcitonin and its receptors, including determining affinity and dissociation rates.
Studies on two rat calcitonin receptor isoforms, C1a and C1b, expressed in HEK-293 cells, revealed significant differences in their binding kinetics. nih.gov The dissociation of [¹²⁵I]salmon CT from C1b receptors was rapid and complete, whereas from C1a receptors, it was slow and incomplete. nih.gov The C1a receptor showed a high affinity for salmon CT, while the C1b receptor had a lower affinity. nih.gov
In the mouse α-TSH thyrotroph cell line, binding kinetics for salmon calcitonin (sCT), CGRP, and rat amylin were examined. oup.com ¹²⁵I-sCT binding was slower to reach equilibrium compared to ¹²⁵I-CGRP and ¹²⁵I-amylin. oup.com Competition binding studies showed that sCT had the highest potency, followed by amylin and CGRP, for amylin receptors in these cells. oup.com
A study comparing salmon calcitonin (sCT) and human calcitonin (hCT) on the human calcitonin receptor found that while they were equipotent in short-term stimulations, sCT induced a prolonged activation. plos.orgplos.org This was linked to sCT's almost irreversible binding and very slow off-rate from the receptor. plos.orgplos.org
Fluorescence polarization-based competition assays have also been used to determine the residence times of various calcitonin and amylin receptor agonists, providing insights into their duration of action. bmglabtech.com
Table 1: Binding Affinity (Kd) of Calcitonin Ligands to Rat Receptor Isoforms
| Ligand | Receptor Isoform | Kd (nM) |
|---|---|---|
| Salmon CT | C1a | 0.5 ± 1.3 |
| Salmon CT | C1b | 23 ± 2 |
Data sourced from studies on stably expressed rat calcitonin receptors in HEK-293 cells. nih.gov
Second Messenger Quantification (cAMP, [Ca2+]i, Inositol (B14025) Phosphates)
The binding of calcitonin to its receptor triggers intracellular signaling cascades involving second messengers like cyclic AMP (cAMP), intracellular free calcium ([Ca²⁺]i), and inositol phosphates.
Cyclic AMP (cAMP): In the UMR 106-06 rat osteosarcoma osteoblast-like cell line, calcitonin was found to stimulate cAMP production. nih.govoup.com Similarly, studies on HEK-293 cells expressing rat calcitonin receptor isoforms C1a and C1b showed that calcitonin peptides activated adenylate cyclase, leading to increased cAMP levels. nih.gov Research on calcitonin gene-related peptide (CGRP) in primary cultures of neonatal rat spinal cord also demonstrated a concentration-dependent increase in cAMP levels, suggesting that CGRP-induced responses in the spinal cord are primarily mediated by this second messenger. nih.gov
Intracellular Calcium ([Ca²⁺]i): Calcitonin has been shown to modulate intracellular calcium levels. In UMR 106-06 cells, calcitonin produced a dose-dependent increase in [Ca²⁺]i. nih.govoup.com This effect was dependent on the presence of extracellular calcium. nih.gov In isolated rat osteoclasts, eel calcitonin caused a biphasic increase in [Ca²⁺]i, with an initial rapid transient rise followed by a sustained increase. nih.gov The sustained phase was also dependent on extracellular calcium. nih.gov Studies on rat Leydig cells have also shown that LH can increase [Ca²⁺]i through both cAMP-dependent and independent mechanisms. portlandpress.com
Inositol Phosphates: The role of inositol phosphates in calcitonin signaling has also been investigated. In UMR 106-06 cells, calcitonin produced a slight but significant increase in inositol triphosphate production. nih.govoup.com However, in primary cultures of neonatal rat spinal cord, CGRP had no effect on the formation of inositol phosphates. nih.gov This suggests that the involvement of this pathway may be cell-type specific.
Table 2: Second Messenger Response to Calcitonin in Rat Cell Models
| Cell Line/Tissue | Ligand | Second Messenger | Observation |
|---|---|---|---|
| UMR 106-06 | Calcitonin | cAMP | Stimulated production |
| UMR 106-06 | Calcitonin | [Ca²⁺]i | Dose-dependent increase |
| UMR 106-06 | Calcitonin | Inositol Triphosphate | Slight but significant increase |
| Isolated Osteoclasts | Eel Calcitonin | [Ca²⁺]i | Biphasic increase |
| Neonatal Spinal Cord | CGRP | cAMP | Concentration-dependent increase |
| Neonatal Spinal Cord | CGRP | Inositol Phosphates | No effect |
This table summarizes findings from multiple studies on second messenger quantification in response to calcitonin or related peptides in various rat cell systems. nih.govoup.comnih.govnih.gov
Micro-Computed Tomography (Micro-CT) for Bone Analysis
Micro-computed tomography (micro-CT) is a high-resolution imaging technique used to create three-dimensional models of bone architecture, allowing for detailed quantitative analysis of bone structure.
In studies on ovariectomized osteoporotic rats, micro-CT analysis of the femoral bones has been used to demonstrate the effects of calcitonin treatment. nih.govresearchgate.net These analyses have shown that calcitonin can alleviate bone loss and increase femoral trabecular bone. nih.govresearchgate.net Quantitative results from micro-CT include parameters like bone volume, trabecular number, and trabecular thickness. plos.org
Micro-CT has also been employed to evaluate the efficacy of different biomaterials in regenerating critical-sized calvarial bone defects in rats. mdpi.com This technique allows for the measurement of new bone volume and the amount of residual biomaterial over time, providing a robust assessment of bone healing. mdpi.com Furthermore, in a rat model of mandibular distraction osteogenesis, micro-CT was used to assess new bone formation, showing that calcitonin gene-related peptide (CGRP) administration significantly increased the bone mineral density of the newly formed bone. spandidos-publications.com
Enzyme-Linked Immunosorbent Assays (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used immunological assay to quantify proteins and other molecules in biological samples.
In the context of this compound research, ELISA kits are commercially available for the quantitative determination of rat calcitonin in various samples, including serum, plasma, and tissue homogenates. antibodies.comthermofisher.commybiosource.comavantorsciences.com These kits typically employ a sandwich ELISA format, where the target protein is captured between two antibodies. antibodies.comthermofisher.commybiosource.com
ELISA has been instrumental in studying the systemic effects of calcitonin. In ovariectomy-induced osteoporotic rats, serum levels of bone turnover markers were measured by ELISA. nih.govplos.org Calcitonin treatment was found to decrease the levels of bone resorption markers like TRAP5b and CTX-I, while increasing the levels of bone formation markers such as osteocalcin and P1NP. nih.govplos.org In a study investigating the role of CGRP in bone regeneration, ELISA was used to measure the concentration of stromal cell-derived factor 1 (SDF-1) in cell culture media and in vivo. spandidos-publications.com
Table 3: Commercially Available Rat Calcitonin ELISA Kit Specifications
| Parameter | Specification |
|---|---|
| Assay Type | Sandwich ELISA |
| Sample Types | Serum, plasma, tissue homogenates, cell lysates, cell culture supernates |
| Sensitivity | As low as 5.14 pg/ml |
| Range | e.g., 15.6-1000 pg/ml |
| Reactivity | Rat |
Metabonomics and Metabolite Analysis
Metabonomic studies in rats have been instrumental in elucidating the systemic effects of calcitonin-related peptides. These investigations analyze the global metabolic profiles in biological samples, such as serum, to identify key metabolites and metabolic pathways modulated by these peptides.
One area of significant research has been the role of calcitonin gene-related peptide (CGRP) in modulating metabolic responses, particularly in pathological conditions like acute pancreatitis. In a study using a rat model of acute pancreatitis, serum metabolomics analysis revealed that CGRP intervention significantly altered the metabolic landscape. The primary metabolic pathways affected were related to amino acid metabolism, coenzyme/vitamin metabolism, carbohydrate metabolism, and lipid metabolism. researchgate.netresearchgate.netnih.gov
Researchers identified several differential metabolites that were significantly correlated with CGRP administration. These findings suggest that CGRP may exert its protective effects in acute pancreatitis by regulating amino acid metabolism. researchgate.netresearchgate.netnih.gov
The following table summarizes the key differential metabolites identified in the serum of rats treated with CGRP in a model of acute pancreatitis. researchgate.netresearchgate.net
| Metabolite | Metabolic Pathway |
| L-Valine | Amino Acid Metabolism |
| 5-Aminopentanoic acid | Amino Acid Metabolism |
| 4-oxo-L-proline | Amino Acid Metabolism |
| L-glutamine | Amino Acid Metabolism |
| L-proline | Amino Acid Metabolism |
| Ornithine | Amino Acid Metabolism |
This table illustrates the specific amino acid-related metabolites that were found to be significantly altered by CGRP intervention in a rat model of acute pancreatitis.
Further studies have investigated the metabolism of calcitonin itself. For instance, analysis of salmon calcitonin in rat kidney and liver homogenates using mass spectrometry identified specific cleavage sites, indicating that its metabolism involves initial endoproteolytic cleavage followed by exoproteolytic digestion. ingentaconnect.com This type of metabolite analysis is crucial for understanding the peptide's stability and degradation patterns in different tissues.
Electrophysiological Experiments (e.g., Spinal Cord Neurons)
Electrophysiological studies on rat spinal cord neurons have provided critical insights into the neuromodulatory role of calcitonin gene-related peptide (CGRP). These experiments, often using in vitro spinal cord slice preparations or in vivo recordings, measure changes in neuronal electrical properties in response to CGRP application.
Research has shown that CGRP can induce a slow, reversible depolarization in a significant portion of dorsal horn neurons. nih.gov This depolarization is often associated with an increase in the neuron's input resistance and enhanced excitability. nih.gov In some neurons, a biphasic response, characterized by an initial hyperpolarization followed by a prolonged depolarization, has been observed. nih.gov These effects persist even when synaptic transmission and sodium-dependent action potentials are blocked by tetrodotoxin (B1210768) (TTX), suggesting a direct action on the postsynaptic membrane. nih.gov
Furthermore, CGRP has been shown to modify the characteristics of Ca-dependent action potentials in dorsal horn neurons, consistently causing a prolonged increase in the spike duration. nih.gov This suggests that CGRP plays a role as a neurotransmitter or neuromodulator in the rat spinal dorsal horn. nih.gov
Studies focusing on nociceptive (pain-sensing) pathways have demonstrated that CGRP is involved in the spinal processing of sensory information and in the generation and maintenance of neuronal hyperexcitability during inflammation. nih.gov The application of a CGRP receptor antagonist, CGRP(8-37), was found to reduce the responses of nociceptive spinal cord neurons to both innocuous and noxious stimuli, both before and after the induction of inflammation. nih.gov This indicates that endogenous CGRP contributes significantly to the transmission of pain signals and the development of central sensitization, a key component of chronic pain states. nih.govphysiology.org
The table below summarizes the key electrophysiological effects of CGRP on rat spinal cord neurons.
| Neuron Type | Experimental Preparation | Effect of CGRP/Related Agent | Key Finding | Reference |
| Dorsal Horn Neurons | In vitro spinal cord slice | Bath application of CGRP | Slow, reversible depolarization; increased input resistance and excitability; prolonged Ca-dependent action potential duration. | nih.gov |
| Nociceptive Dorsal Horn Neurons | In vivo anesthetized rats | Ionophoretic application of CGRP(8-37) | Reduced responses to noxious and innocuous pressure, especially during inflammation. | nih.gov |
| Lamina I Neurons | In vitro spinal cord slices | Transient exposure to CGRP | Sustained firing of action potentials for at least 20 minutes after washout. | pnas.org |
| Wide Dynamic Range (WDR) Neurons | In vivo anesthetized rats | Spinal superfusion of CGRP(8-37) | Decreased the evoked discharge frequency in response to electrical stimulation. | nih.gov |
This table details the varied electrophysiological responses of different rat spinal cord neurons to CGRP and its antagonists, highlighting its complex role in modulating spinal sensory processing.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
